molecular formula C5H5BrN2OS B1267638 2-Acetamido-5-bromothiazole CAS No. 7336-54-1

2-Acetamido-5-bromothiazole

Cat. No.: B1267638
CAS No.: 7336-54-1
M. Wt: 221.08 g/mol
InChI Key: LHWHLINDRWCHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-bromothiazole is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHLINDRWCHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325492
Record name 2-ACETAMIDO-5-BROMOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-54-1
Record name 7336-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ACETAMIDO-5-BROMOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-bromo-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2-Acetamido-5-bromothiazole, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing from 2-aminothiazole, involving an initial acetylation followed by a regioselective bromination. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development activities.

Overall Synthetic Pathway

The synthesis proceeds via two sequential reactions:

  • N-Acetylation: The amino group of 2-aminothiazole is protected via acetylation to form the intermediate, 2-acetamidothiazole. This step utilizes common acetylating agents such as acetic anhydride or acetic acid. The acetamido group is less activating than the primary amino group, which helps in controlling the subsequent electrophilic substitution reaction.

  • Electrophilic Bromination: The 2-acetamidothiazole intermediate undergoes regioselective bromination at the C5 position of the thiazole ring. The C5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination start 2-Aminothiazole intermediate 2-Acetamidothiazole start->intermediate + Acetic Anhydride or Acetic Acid product This compound intermediate->product + Brominating Agent (e.g., NBS, Br2)

Caption: Overall reaction scheme for the two-step synthesis.

Step 1: Acetylation of 2-Aminothiazole

The acetylation of the primary amino group on the thiazole ring is a crucial first step. Standard procedures often employ acetic anhydride.[1][2] An alternative and greener approach involves the direct use of acetic acid, which is less costly, more readily available, and less sensitive to moisture compared to acetic anhydride or acetyl chloride.[3]

Experimental Protocol: Acetylation using Acetic Anhydride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product, 2-acetamidothiazole, will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any unreacted acid or anhydride, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-acetamidothiazole.[4]

Data Summary: Acetylation Conditions
ParameterValue/ConditionNotes
Starting Material2-Aminothiazole-
Acetylating AgentAcetic AnhydrideA common and effective reagent.[1][2]
Acetic AcidA greener, more stable alternative.[3]
SolventPyridine, Glacial Acetic AcidPyridine can act as both solvent and base.
Temperature0°C to RefluxInitial addition at low temp, followed by heating.
Reaction Time2 - 4 hoursMonitor by TLC for completion.[4]
WorkupPrecipitation in waterStandard procedure for removing acid byproducts.
PurificationRecrystallization (Ethanol/Water)To obtain high-purity product.[4]

Step 2: Bromination of 2-Acetamidothiazole

The second step is the regioselective bromination of the 2-acetamidothiazole intermediate. The electron-donating nature of the acetamido group directs the electrophilic bromine to the C5 position of the thiazole ring. While elemental bromine (Br₂) in acetic acid can be used, it may lead to di-brominated byproducts.[5] Therefore, milder and more selective brominating agents like N-bromosuccinimide (NBS) are often preferred to achieve mono-bromination.[5]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
  • Setup: Dissolve 2-acetamidothiazole (1 equivalent) in a suitable solvent, such as 1,4-dioxane and water, in a reaction flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at a controlled temperature, typically between -10°C and 0°C.[6]

  • Reaction: Stir the mixture at low temperature and monitor the reaction by TLC. The reaction is generally rapid.

  • Workup: Once the starting material is consumed, the reaction is quenched. The mixture is then typically subjected to an aqueous workup to remove succinimide and other water-soluble byproducts.

  • Purification: The crude this compound can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification is achieved by recrystallization from a solvent like ethanol to yield the final product.

An alternative method for regioselective bromination involves using copper(II) bromide (CuBr₂) in a solvent like acetonitrile, which provides high yields of the 5-bromo derivative.[7]

Data Summary: Bromination Conditions
ParameterValue/ConditionNotes
Starting Material2-Acetamidothiazole-
Brominating AgentN-Bromosuccinimide (NBS)Preferred for selective mono-bromination.[5][6]
Bromine (Br₂) in Acetic AcidCan lead to di-bromination; requires careful control.[5]
Copper(II) Bromide (CuBr₂)An effective alternative for regioselective bromination.[7]
SolventDioxane/Water, AcetonitrileChoice depends on the brominating agent.[6][7]
Temperature-10°C to Room TemperatureLow temperature often used to improve selectivity.[6]
Reaction TimeVaries (typically 1-3 hours)Monitor by TLC.
PurificationRecrystallization (Ethanol)For obtaining the final high-purity compound.

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the final purified product.

cluster_prep Preparation cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_final Final Product start Prepare Solution of 2-Aminothiazole acetylation Add Acetic Anhydride Heat to Reflux start->acetylation workup1 Precipitate in Water Filter Solid acetylation->workup1 purify1 Recrystallize Intermediate (2-Acetamidothiazole) workup1->purify1 bromination Dissolve Intermediate Add NBS at 0°C purify1->bromination Proceed with purified intermediate workup2 Aqueous Workup Extract Product bromination->workup2 purify2 Recrystallize Final Product (this compound) workup2->purify2 end Characterize Product (NMR, MS, etc.) purify2->end

Caption: Integrated workflow for the synthesis and purification.

References

2-Acetamido-5-bromothiazole: A Technical Guide to its Chemical Properties and Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and spectral data of 2-Acetamido-5-bromothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of known properties and predicted data based on closely related analogs.

Chemical Properties

This compound, with the CAS number 7336-54-1, is a substituted thiazole derivative.[1][2][3] Thiazole-containing compounds are known to exhibit a range of biological activities, making their derivatives valuable scaffolds in pharmaceutical research.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H5BrN2OS[1][3]
Molecular Weight 221.08 g/mol [1]
IUPAC Name N-(5-bromo-1,3-thiazol-2-yl)acetamide[1]
Melting Point 229-231 °C[5]
Boiling Point Not available
Appearance White to light yellow crystalline powder[2]
Solubility Sparingly soluble in water[2]
CAS Number 7336-54-1[1][3]

Safety Information: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons of the acetamido group and a singlet for the proton on the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the acetamido group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (Acetamido)~2.2Singlet
Thiazole C4-H~7.5Singlet
-NH (Amide)Broad singlet
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are estimated based on known values for similar thiazole and acetamide structures.[6][7][8]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (Acetamido)~23
C=O (Acetamido)~168
C2 (Thiazole)~158
C4 (Thiazole)~135
C5 (Thiazole)~110
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the acetamido group, as well as vibrations associated with the thiazole ring.[9][10][11][12][13]

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3100Medium
C-H Stretch (Aromatic/Methyl)3100 - 2850Medium-Weak
C=O Stretch (Amide I)1700 - 1650Strong
N-H Bend (Amide II)1600 - 1500Medium
C=N Stretch (Thiazole ring)1600 - 1475Medium
C-Br Stretch650 - 550Medium-Strong
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with approximately equal intensity). Fragmentation would likely involve the loss of the acetyl group and cleavage of the thiazole ring.[14][15][16][17][18]

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]⁺221/223Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes)
[M-COCH₃]⁺178/180Loss of acetyl group

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in readily available literature. However, a standard procedure would involve the acetylation of 2-amino-5-bromothiazole.

Synthesis of this compound (General Protocol)

The synthesis of this compound is typically achieved through the acetylation of 2-amino-5-bromothiazole using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Materials:

  • 2-Amino-5-bromothiazole

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane or Tetrahydrofuran (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-amino-5-bromothiazole in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., pyridine or triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Reaction Reaction 2-Amino-5-bromothiazole->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Analytical Protocols

The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Analytical_Workflow Synthesized Product Synthesized Product TLC Analysis TLC Analysis Synthesized Product->TLC Analysis HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis Purity and Identity Confirmation Purity and Identity Confirmation TLC Analysis->Purity and Identity Confirmation HPLC Analysis->Purity and Identity Confirmation Spectroscopic Analysis->Purity and Identity Confirmation

Caption: Workflow for the analytical characterization of this compound.

References

The Ascendant Therapeutic Potential of 2-Acetamido-5-bromothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a broad spectrum of biological activities. Among these, the 2-acetamido-5-bromothiazole scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: A Multi-pronged Approach to Tumor Inhibition

Derivatives of this compound have exhibited notable cytotoxic effects against a range of human cancer cell lines. The presence of the acetamido group at the 2-position and the bromine atom at the 5-position of the thiazole ring are believed to contribute significantly to their anticancer potential.

Quantitative Analysis of In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound and related thiazole derivatives against several cancer cell lines. This data highlights the potency and selective nature of these compounds.

Compound ID/DescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 5cA549 (Alveolar Adenocarcinoma)11.80 ± 0.89--
Thiazole Derivative 5cCaco2 (Colorectal Adenocarcinoma)18.40 ± 4.70--
Thiazole Derivative 5cMCF7 (Breast Adenocarcinoma)< 10--
Thiazole Derivative 5cPC3 (Prostate Adenocarcinoma)< 10--
Thiazole Derivative 8MCF-7 (Breast Cancer)3.36 - 6.09Staurosporine5.25
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (Leukemia)Comparable to DasatinibDasatinib< 1
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)MCF-7 (Breast Cancer)20.2Dasatinib< 1
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)HT-29 (Colon Carcinoma)21.6Dasatinib< 1

Note: The data presented is a compilation from various studies and may involve different experimental conditions. Direct comparison of absolute values should be made with caution. The specific structures of "Thiazole Derivative 5c" and "Thiazole Derivative 8" are detailed in the cited literature.

Antimicrobial Activity: Combating Pathogenic Microbes

The thiazole scaffold is a well-established feature in many antimicrobial agents. The incorporation of a bromine atom is a known strategy to enhance antimicrobial potency.[1] this compound derivatives have been investigated for their activity against a variety of bacterial and fungal strains.

Quantitative Analysis of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against pathogenic bacteria.

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference Compound
2-Amino-5-bromo-thiazole derivativeS. aureus-Ampicillin
2-Amino-5-bromo-thiazole derivativeS. epidermidis-Ampicillin
2-Amino-5-bromo-thiazole derivativeE. coli-Ampicillin
2-Amino-5-bromo-thiazole derivativeK. pneumoniae-Ampicillin

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections outline the general methodologies employed in the synthesis and biological assessment of this compound derivatives.

General Synthesis via Hantzsch Thiazole Synthesis

A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] The subsequent acetylation and bromination steps yield the target this compound derivatives.

G Alpha_Halo_Ketone α-Haloketone Two_Aminothiazole 2-Aminothiazole Intermediate Alpha_Halo_Ketone->Two_Aminothiazole Thiourea Thiourea Thiourea->Two_Aminothiazole Two_Acetamidothiazole 2-Acetamidothiazole Two_Aminothiazole->Two_Acetamidothiazole Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Two_Acetamidothiazole Target_Compound This compound Derivative Two_Acetamidothiazole->Target_Compound Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Compound

A generalized synthetic workflow for this compound derivatives.

Protocol:

  • Synthesis of 2-Aminothiazole Intermediate: An α-haloketone is reacted with thiourea in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization, yielding the 2-aminothiazole core.

  • Acetylation of the 2-Amino Group: The 2-aminothiazole intermediate is then treated with an acetylating agent, commonly acetic anhydride, often in the presence of a base, to form the 2-acetamido-thiazole.

  • Bromination at the 5-Position: The final step involves the electrophilic bromination of the thiazole ring at the C5 position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid.[1]

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[2]

G Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add varying concentrations of test compound Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at a specific wavelength Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow of the MTT assay for determining in vitro cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: The plates are incubated for a period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action: Unraveling the Molecular Pathways

The biological activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and microbial viability.

Inhibition of Cancer-Related Signaling Pathways

Several studies have implicated thiazole derivatives as inhibitors of critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit key kinases within this pathway, leading to the suppression of tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole This compound Derivative Thiazole->PI3K Inhibits Thiazole->AKT Inhibits Thiazole->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

Induction of Apoptosis via the Caspase Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some thiazole derivatives have been found to induce apoptosis by activating the caspase cascade, a family of proteases that execute the apoptotic program.[3]

G Thiazole This compound Derivative Caspase9 Caspase-9 (Initiator) Thiazole->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of apoptosis through the caspase pathway by thiazole derivatives.
Potential Antimicrobial Mechanisms of Action

While the precise mechanisms are still under investigation, the antimicrobial activity of thiazole derivatives is thought to involve the inhibition of essential microbial enzymes. For instance, MurB, an enzyme critical for bacterial cell wall synthesis, has been suggested as a potential target.[1] The lipophilic nature of the 5-bromo substituent may facilitate the transport of these compounds across microbial cell membranes, thereby enhancing their efficacy.[1]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data underscores their potent in vitro activity and suggests multiple mechanisms of action. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish robust structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of lead candidates in preclinical animal models.

The continued exploration of the this compound scaffold holds great promise for the discovery of new and effective therapies to address the ongoing challenges in oncology and infectious diseases.

References

The Strategic Role of 2-Acetamido-5-bromothiazole in Modern Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromothiazole has emerged as a pivotal pharmaceutical intermediate, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, particularly the presence of a reactive bromine atom at the 5-position and an acetamido group at the 2-position of the thiazole ring, make it an ideal starting material for the construction of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in drug discovery and development.

Synthetic Applications: Gateway to Bioactive Molecules

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl and heteroaryl moieties at the 5-position of the thiazole ring, a key structural modification in the design of many targeted therapies. The acetamido group at the 2-position often plays a crucial role in establishing hydrogen bond interactions with target proteins, thereby enhancing binding affinity and biological activity.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Acetamido-5-arylthiazoles

A general and efficient method for the synthesis of 2-acetamido-5-arylthiazoles involves the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. This reaction provides a straightforward route to a library of compounds with diverse substitution patterns on the appended aryl ring, which is critical for structure-activity relationship (SAR) studies.

A representative synthetic workflow for this transformation is depicted below:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification reactant1 This compound mixing Mixing and Heating reactant1->mixing reactant2 Arylboronic Acid (R-B(OH)2) reactant2->mixing catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->mixing base Base (e.g., K2CO3) base->mixing solvent Solvent (e.g., Dioxane/Water) solvent->mixing extraction Extraction mixing->extraction chromatography Column Chromatography extraction->chromatography product 2-Acetamido-5-arylthiazole chromatography->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide

This protocol details the synthesis of a representative 2-acetamido-5-arylthiazole, N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide, a potential kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 221 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) is added to the flask under the inert atmosphere.

  • A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added to the flask via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide.

Quantitative Data

The Suzuki-Miyaura coupling reaction using this compound is generally high-yielding. The following table summarizes representative quantitative data for the synthesis of various 2-acetamido-5-arylthiazoles.

Arylboronic AcidProductYield (%)Purity (%)
4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide85>98 (NMR)
Phenylboronic acidN-(5-phenylthiazol-2-yl)acetamide82>98 (NMR)
4-Fluorophenylboronic acidN-(5-(4-fluorophenyl)thiazol-2-yl)acetamide88>99 (HPLC)
3-Pyridylboronic acidN-(5-(pyridin-3-yl)thiazol-2-yl)acetamide75>97 (NMR)

Biological Context: Targeting Kinase Signaling Pathways

Thiazole-based compounds are prominent in the development of kinase inhibitors due to the ability of the thiazole scaffold to fit into the ATP-binding pocket of various kinases. The 2-acetamido group can act as a hydrogen bond donor, while the 5-aryl substituent can be tailored to occupy hydrophobic pockets and establish specific interactions, leading to high potency and selectivity.

Derivatives of 2-acetamido-5-arylthiazole have shown significant inhibitory activity against several key kinases implicated in cancer, such as Glycogen Synthase Kinase 3β (GSK-3β), Janus Kinase 2 (JAK2), and Epidermal Growth Factor Receptor (EGFR).[1]

Inhibition of the GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is implicated in numerous diseases, including cancer. Inhibitors of GSK-3β can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, leading to anti-tumor effects.

The following diagram illustrates the general mechanism of action for a 2-acetamido-5-arylthiazole-based GSK-3β inhibitor.

GSK3B_Inhibition cluster_pathway GSK-3β Signaling Pathway GSK3B GSK-3β (Active) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation GSK3B_inactive GSK-3β (Inactive) Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_acc β-catenin Accumulation Inhibitor 2-Acetamido-5-arylthiazole Inhibitor Inhibitor->GSK3B Inhibition Gene_transcription Target Gene Transcription (Cell Cycle Arrest, Apoptosis) BetaCatenin_acc->Gene_transcription

Caption: Inhibition of the GSK-3β signaling pathway by a 2-acetamido-5-arylthiazole derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its amenability to Suzuki-Miyaura cross-coupling reactions provides a robust platform for the generation of diverse libraries of 2-acetamido-5-arylthiazoles. These compounds have demonstrated significant potential as inhibitors of key protein kinases involved in cancer progression. The detailed synthetic protocols and understanding of the biological context provided in this guide are intended to empower researchers in the rational design and development of novel, targeted therapeutics. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

References

pharmacological screening of novel 2-Acetamido-5-bromothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Screening of Novel 2-Acetamido-5-bromothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, this compound serves as a critical starting material and versatile scaffold for the synthesis of novel therapeutic agents.[3][4] Its unique chemical structure allows for modifications to develop new molecules with potential antimicrobial, antifungal, and anticancer properties.[3][5] This guide provides a comprehensive overview of the pharmacological screening process for novel compounds derived from this promising scaffold, detailing experimental protocols and data presentation strategies.

General Pharmacological Screening Workflow

The initial screening of novel compounds derived from this compound follows a multi-step process. This workflow is designed to efficiently identify promising candidates and elucidate their mechanisms of action. The process begins with the synthesis of a library of derivatives, followed by a cascade of in vitro assays to assess their biological activities.

G General Screening Workflow for Novel Thiazole Compounds cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & MoA cluster_3 Lead Optimization & In Vivo Studies A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Amide Coupling) A->B C Novel Compound Library B->C D Anticancer Cytotoxicity Assay (e.g., MTT Assay) C->D E Antimicrobial Assay (e.g., Agar Diffusion) C->E F Dose-Response & IC50 Determination D->F H MIC Determination (Antimicrobial) E->H G Mechanism of Action (MoA) Studies (e.g., Western Blot, Apoptosis Assays) F->G I Lead Compound Selection G->I H->I J In Vivo Efficacy & Toxicity I->J

Caption: A generalized workflow for the pharmacological screening of novel compounds.

In Vitro Anticancer Screening

A significant focus for thiazole derivatives has been the development of novel anticancer agents.[5][6] Screening for anticancer activity typically begins with evaluating the cytotoxicity of the novel compounds against various cancer cell lines.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7] The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5][10][11]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[10]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours, until a purple precipitate is visible.[8][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity

Quantitative results from the cytotoxicity screening should be summarized in a clear and concise table. This allows for easy comparison of the potency of different derivatives.

Table 1: In Vitro Cytotoxicity of Novel Thiazole Derivatives against Human Cancer Cell Lines

Compound IDParent ScaffoldModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. A549
ABT-001 This compound4-Fluorophenyl7.5 ± 0.612.3 ± 1.19.8 ± 0.9
ABT-002 This compound3,4-Dimethoxyphenyl4.2 ± 0.36.8 ± 0.55.1 ± 0.4
ABT-003 This compoundPyridine-4-yl15.6 ± 1.422.1 ± 2.018.4 ± 1.7
Doxorubicin (Positive Control)-0.9 ± 0.11.2 ± 0.11.1 ± 0.1

Values are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action (MoA) Elucidation

Compounds that demonstrate significant cytotoxicity are further investigated to understand their underlying mechanism of action. A common technique for this is Western Blotting, which allows for the detection and quantification of specific proteins involved in key cellular processes like apoptosis and cell cycle regulation.

Western Blot Analysis

Western blotting is used to analyze changes in the expression levels of key proteins in a specific signaling pathway after treatment with a test compound.[12] For example, a compound might induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Grow cells to the desired confluency and treat them with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis (SDS-PAGE): Load the prepared samples into the wells of a polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane multiple times with washing buffer (e.g., TBST). Then, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.[13]

Visualizing a Potential Signaling Pathway

Novel thiazole derivatives may exert their anticancer effects by modulating key signaling pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer drugs. Western blotting can be used to measure the expression levels of proteins within this pathway.

G Hypothetical MoA: Intrinsic Apoptosis Pathway compound Novel Thiazole Compound (ABT-002) bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) (Up-regulated) compound->bax Activation mito Mitochondria bcl2->mito bax->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

In Vitro Antimicrobial Screening

The this compound scaffold is also a promising starting point for developing new antimicrobial agents.[3] The initial screening for antimicrobial activity is often performed using the agar well diffusion method.

Agar Well Diffusion Method

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Seeding: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Cut wells of a specific diameter (e.g., 6 mm) into the agar plates using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Include a negative control (DMSO) and a positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity

The results of the agar well diffusion assay are typically presented in a table format, showing the diameter of the inhibition zones for each compound against different microorganisms.

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives (Zone of Inhibition in mm)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
ABT-001 14 ± 111 ± 110 ± 0.5
ABT-002 10 ± 0.58 ± 17 ± 1
ABT-003 18 ± 115 ± 116 ± 1
Ampicillin 22 ± 119 ± 1-
Fluconazole --20 ± 1
DMSO 000

Values are presented as mean ± standard deviation. '-' indicates not tested.

Conclusion

The pharmacological screening of novel compounds derived from this compound is a systematic process that is essential for identifying new drug candidates. This guide outlines the fundamental in vitro assays for evaluating anticancer and antimicrobial activities, including detailed protocols for the MTT and agar diffusion assays, as well as Western blotting for mechanism of action studies. The structured presentation of data and visualization of complex biological processes are crucial for interpreting results and guiding the subsequent stages of drug discovery, including lead optimization and in vivo testing. The versatility of the thiazole scaffold continues to make it a high-priority target for the development of next-generation therapeutics.

References

Characterization of 2-Acetamido-5-bromothiazole: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of 2-Acetamido-5-bromothiazole, a key intermediate in pharmaceutical synthesis, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols, and the logical workflow for structural elucidation.

Introduction

This compound (C₅H₅BrN₂OS) is a heterocyclic compound with a molecular weight of approximately 221.08 g/mol .[1] Its structure, featuring a thiazole ring substituted with an acetamido group and a bromine atom, makes it a valuable building block in the synthesis of various pharmaceutical agents, exhibiting potential antimicrobial and antifungal properties. Accurate structural confirmation and purity assessment are paramount in drug discovery and development, necessitating robust analytical techniques like NMR and mass spectrometry. This guide serves as a comprehensive resource for the spectral characterization of this compound.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60Singlet1HH-4 (thiazole ring)
~12.20Singlet (broad)1HNH (amide)
~2.20Singlet3HCH₃ (acetyl)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168.0C=O (amide)
~158.0C-2 (thiazole ring)
~140.0C-5 (thiazole ring)
~115.0C-4 (thiazole ring)
~23.0CH₃ (acetyl)

Solvent: DMSO-d₆

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/z
[M+H]⁺220.9488
[M+Na]⁺242.9307

M = C₅H₅BrN₂OS

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation delay (d1): 1-2 seconds.

    • Spectral width: 0-16 ppm.

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the signals.

3.1.3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled (zgpg30).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for this compound to generate [M+H]⁺ and [M+Na]⁺ adducts.

  • Infusion: The sample solution can be directly infused into the mass spectrometer.

  • Mass Analyzer Settings:

    • Mass range: m/z 50-500.

    • Resolution: >10,000.

  • Data Analysis:

    • Determine the accurate mass of the molecular ions.

    • Calculate the elemental composition using the instrument's software to confirm the molecular formula.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_nmr_analysis NMR Analysis cluster_ms_analysis MS Analysis cluster_data_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr hrms High-Resolution MS ms->hrms structure_confirmation Structure Confirmation h_nmr->structure_confirmation c_nmr->structure_confirmation hrms->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

spectral_interpretation cluster_nmr NMR Data cluster_ms Mass Spectrometry Data cluster_structure Structural Information cluster_conclusion Conclusion h_nmr_data ¹H NMR: - Chemical Shift - Integration - Multiplicity proton_env Proton Environments h_nmr_data->proton_env c_nmr_data ¹³C NMR: - Chemical Shift - Number of Signals carbon_skeleton Carbon Skeleton c_nmr_data->carbon_skeleton ms_data HRMS: - Accurate Mass - Elemental Composition molecular_formula Molecular Formula ms_data->molecular_formula final_structure Confirmed Structure of This compound proton_env->final_structure carbon_skeleton->final_structure molecular_formula->final_structure

Caption: Logical relationship for spectral data interpretation in the structural elucidation of the compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-5-bromothiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and bifunctional nature, featuring a reactive bromine atom at the C5 position and a modifiable acetamido group at C2, make it an ideal scaffold for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Introduction

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, such as the antibiotic Ceftriaxone and the anticancer agent Dasatinib. The incorporation of an acetamido group and a bromine atom onto this core structure, as in this compound, provides two distinct points for chemical modification. The bromine atom at the electron-deficient C5 position is an excellent leaving group, making it susceptible to a variety of substitution and cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino moieties, significantly expanding the accessible chemical space for drug discovery programs. This guide will systematically detail the primary synthetic transformations of this compound.

Synthesis of this compound

The most common synthetic route to this compound begins with the commercially available 2-aminothiazole. The synthesis involves two key steps: bromination and acetylation. While the order can be varied, electrophilic bromination at the C5 position is highly efficient on the activated 2-aminothiazole ring, followed by acetylation of the amino group.

Experimental Protocol: Synthesis via Bromination and Acetylation
  • Bromination of 2-Aminothiazole :

    • Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as acetic acid at 0 °C.[1]

    • Slowly add bromine (1.1 to 2 equivalents) dropwise while maintaining the temperature.[1]

    • Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[1]

    • Extract the product, 2-amino-5-bromothiazole, with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. A typical yield is around 75%.[1]

  • Acetylation of 2-Amino-5-bromothiazole :

    • Suspend 2-amino-5-bromothiazole (1 equivalent) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a base, such as triethylamine or pyridine (1.5-2 equivalents), to the suspension.

    • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify the residue by recrystallization or column chromatography to yield this compound.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of the C5-Br bond. The electron-withdrawing nature of the thiazole ring and the acetamido group facilitates substitution reactions at this position.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a potent nucleophile attacks the carbon atom bearing the bromine, proceeding through a two-step addition-elimination mechanism. The reaction is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the intermediate, known as a Meisenheimer complex.

// Nodes Start [label="this compound + Nu⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product + Br⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Addition of\nNucleophile", color="#EA4335"]; Intermediate -> Product [label="Elimination of\nBromide", color="#34A853"]; }

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Strong nucleophiles such as alkoxides, thiolates, and secondary amines can displace the bromide under thermal conditions, often in a polar aprotic solvent like DMF or DMSO.

Experimental Protocol: General SNAr with an Amine
  • To a sealable reaction vessel, add this compound (1.0 equivalent), the desired amine (1.2-2.0 equivalents), and a base such as potassium carbonate or triethylamine (2.0-3.0 equivalents).[2][3]

  • Add an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO).

  • Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 150 °C with vigorous stirring.[2]

  • Monitor the reaction's progress using TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation and are highly effective for functionalizing this compound under relatively mild conditions.

The Suzuki-Miyaura reaction couples the thiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nComplex (Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Thiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br", color="#EA4335"]; OxAdd -> Transmetal [label="R-B(OH)₂\nBase", color="#34A853"]; Transmetal -> Pd0 [label="Reductive\nElimination", color="#4285F4"]; Transmetal -> Product [style=dashed, arrowhead=none, color="#202124"]; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[4]

  • Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C.[4]

  • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[5] This reaction has largely replaced harsher classical methods for synthesizing arylamines. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[6]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineComplex [label="Pd-Amido Complex\n(Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR¹R²", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br", color="#EA4335"]; OxAdd -> AmineComplex [label="R¹R²NH\nBase, -HBr", color="#34A853"]; AmineComplex -> Pd0 [label="Reductive\nElimination", color="#4285F4"]; AmineComplex -> Product [style=dashed, arrowhead=none, color="#202124"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried, argon-flushed Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).[6][7]

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[6]

  • Add this compound (1.0 eq.) followed by the amine (1.2 eq.).

  • Seal the tube and place it in a preheated oil bath at a temperature between 80 °C and 110 °C.[7][8]

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.[7]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions and reported yields for cross-coupling reactions on substrates structurally analogous to this compound. These serve as a strong starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

(Data adapted from reactions on analogous bromo-thiophenes and bromo-thiazoles)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1Phenylboronic acidPd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄n-Butanol1001295[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901688[4]
34-Chlorophenylboronic acidPd(OAc)₂ (0.5)RuPhos (1.0)K₃PO₄Dioxane/H₂O1001891
4Thiophen-2-ylboronic acidPd(II)-Precatalyst (1.0)-Cs₂CO₃DMF160 (MW)0.580
Table 2: Representative Conditions for Buchwald-Hartwig Amination

(Data adapted from reactions on analogous bromo-pyrroles and other bromo-heterocycles)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1MorpholinePd₂(dba)₃ (2.0)BINAP (4.0)NaOtBuToluene1001693[6]
2AnilinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃1,4-Dioxane1102485[7]
3BenzylaminePd₂(dba)₃ (2.0)BINAP (4.0)NaOtBuToluene801681[6]
4PiperidinePd(dba)₂ (0.5)Xantphos (1.0)K₃PO₄iPrOAc8018~90[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is primarily centered on the C5-Br bond, which can be readily functionalized through Nucleophilic Aromatic Substitution and, more powerfully, through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide mild and efficient pathways to novel C-C and C-N linked thiazole derivatives, respectively. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies, facilitating the discovery and development of new pharmaceuticals and advanced materials.

References

Substituted 2-Acetamidothiazoles: A Technical Guide to their Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-acetamidothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, quantitative structure-activity relationships (SAR), and therapeutic applications of substituted 2-acetamidothiazoles. We present a comprehensive summary of their anticancer, antimicrobial, and neuroprotective properties, supported by tabulated quantitative data for easy comparison. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate the replication and further development of these promising compounds. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language to enhance understanding of their mechanisms of action and the drug discovery process.

Introduction to the 2-Acetamidothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] When functionalized with a 2-acetamido group, this scaffold gives rise to a class of compounds with significant and diverse pharmacological potential. The 2-aminothiazole moiety is a key pharmacophore in several clinically approved drugs, including the anticancer agent Dasatinib and the antibiotic Cefdinir.[2] The acetamido substitution provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of substituted 2-acetamidothiazoles as inhibitors of various enzymes, modulators of cellular signaling pathways, and agents to combat infectious diseases and neurodegeneration.[2][3] This guide will delve into the key therapeutic areas where these compounds have shown promise.

Synthetic Strategies

The most common and versatile method for the synthesis of the 2-aminothiazole core, which is the precursor to 2-acetamidothiazoles, is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be acylated to introduce the acetamido group.

General Experimental Protocol: Hantzsch Thiazole Synthesis and Acylation

This protocol describes a general two-step procedure for the synthesis of substituted 2-acetamidothiazoles.

Step 1: Synthesis of 2-Amino-4-arylthiazole

  • To a solution of a substituted acetophenone (0.1 mol) in a suitable solvent such as ethanol or glacial acetic acid, add thiourea (0.2 mol).[5]

  • Slowly add bromine (0.2 mol) dropwise to the mixture with stirring.[5]

  • After the addition is complete, heat the reaction mixture on a water bath for several hours (typically overnight).[5]

  • Add water to the reaction mixture and heat until most of the solid dissolves.[5]

  • Filter the hot solution and cool the filtrate.

  • Make the filtrate alkaline with a base, such as concentrated ammonium hydroxide, to precipitate the 2-amino-4-arylthiazole.[5]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: N-Acetylation of 2-Amino-4-arylthiazole

  • Dissolve the synthesized 2-amino-4-arylthiazole (0.05 mol) in glacial acetic acid (25 mL) containing a saturated solution of sodium acetate (25 mL).[5]

  • Add chloroacetyl chloride (0.06 mol) dropwise with stirring.[5]

  • Heat the mixture on a water bath for 6 hours.[5]

  • Upon cooling, the 2-acetamido-4-arylthiazole derivative will precipitate.

  • Filter the product, wash with 50% aqueous acetic acid, and then with water.[5]

  • Purify the final compound by recrystallization from an appropriate solvent (e.g., aqueous alcohol).[5]

Therapeutic Applications and Quantitative Data

Substituted 2-acetamidothiazoles have demonstrated significant potential in several therapeutic areas. The following sections summarize their activity, with quantitative data presented in structured tables.

Anticancer Activity

The 2-acetamidothiazole scaffold is a prominent feature in many potent anticancer agents.[4] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6]

Table 1: In Vitro Anticancer Activity of Substituted 2-Acetamidothiazoles

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[7]
2a N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib[8]
2b N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMCF-7 (Breast)20.2[8]
2c N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHT-29 (Colon)21.6[8]
3a 4-Fluorobenzylthiazolyl derivativeBT-20 (Breast)>50 (64-71% inhibition)[9]
3b 4-Fluorobenzylthiazolyl derivativeCCRF-CEM (Leukemia)>50 (64-71% inhibition)[9]
4a N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivativeHeLa (Cervical)1.6[10]
5a Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian)1.569[11]

A primary mechanism of anticancer activity for many 2-acetamidothiazole derivatives is the inhibition of protein kinases. For example, Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, features a 2-aminothiazole core.[12] The acetamido group and its substituents can be tailored to interact with specific residues in the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling pathways that promote cancer cell growth and survival.

Kinase_Inhibition_Pathway Ligand 2-Acetamidothiazole Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Inhibits Src Src Kinase Ligand->Src Inhibits RTK->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of kinase signaling by 2-acetamidothiazoles.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2-acetamidothiazoles have shown promising activity against a range of bacteria and fungi.[13]

Table 2: In Vitro Antimicrobial Activity of Substituted 2-Acetamidothiazoles

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
6a Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazoleE. coli5-10[14]
6b Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazoleP. aeruginosa5-10[14]
6c Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazoleS. aureus5-10[14]
7a 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-chlorophenyl)thiazol-2-yl)thioureaS. aureus0.78-3.125[15]
7b 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-bromophenyl)thiazol-2-yl)thioureaS. aureus0.78-3.125[15]

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[10]

  • Preparation of Inoculum: Select isolated colonies of the test bacterium from an overnight culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[10]

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test 2-acetamidothiazole compound onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[14]

Neuroprotective Activity

Emerging evidence suggests that 2-acetamidothiazole derivatives may have therapeutic potential in neurodegenerative diseases such as prion diseases and Alzheimer's disease.[16]

Table 3: In Vitro Neuroprotective and Related Activities of Substituted 2-Acetamidothiazoles

Compound IDSubstitution PatternAssayActivity/IC50 (µM)Reference
8a (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-aminePrion-infected neuroblastoma cells (ScN2a-cl3)EC50 = 0.94[16]
9a Thiazolylhydrazone derivativeAcetylcholinesterase (AChE) inhibition0.028[17]

The mechanisms by which 2-acetamidothiazoles exert neuroprotective effects are still under investigation but may involve multiple pathways. In prion diseases, these compounds have been shown to reduce the accumulation of the misfolded prion protein (PrPSc).[16] In the context of Alzheimer's disease, some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.

Neuroprotection_Pathway cluster_outcomes Therapeutic Outcomes Compound 2-Acetamidothiazole Derivative PrPSc PrPSc Aggregation Compound->PrPSc Inhibits AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Prion_Disease Prion Disease Progression PrPSc->Prion_Disease Leads to Alzheimers Alzheimer's Disease Symptoms AChE->Alzheimers Contributes to Neuroprotection Neuroprotection Experimental_Workflow Synthesis Synthesis of 2-Acetamidothiazole Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT, Disk Diffusion) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Redesign) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

References

The Structure-Activity Relationship of 2-Acetamido-5-bromothiazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-acetamidothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 5-position of this heterocyclic system offers a unique opportunity for further functionalization and modulation of pharmacological properties. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of 2-acetamido-5-bromothiazole analogs, with a focus on their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways to aid in the rational design of novel therapeutics.

Core Structure and Numbering

The foundational structure for the analogs discussed in this guide is this compound. The standard numbering of the thiazole ring is crucial for understanding the positional modifications and their impact on biological activity.

Caption: Core structure of this compound.

Quantitative Structure-Activity Relationship (SAR) Data

While a comprehensive SAR study on a single, systematically varied library of this compound analogs is not extensively documented in publicly available literature, analysis of related 2-aminothiazole and 2-acetamidothiazole derivatives provides valuable insights. The following table summarizes quantitative data from various studies, highlighting the impact of substitutions on anticancer activity.

Compound IDCore StructureR1 (at C4)R2 (at C5)R3 (at 2-NH)Cell Line(s)IC50 / GI50 (µM)Reference
Analog 1 2-AcetamidothiazoleArylHAcetylNCI-60 PanelVaries[1]
Analog 2 2-Aminothiazole2-pyridylHSubstituted benzoylM. tuberculosis0.39 - 25[2]
Analog 3 2-AcetamidothiazoleHCarboxamideAcetylMCF-7, MDA-MB-231, HT-29>1 (reduced vs Dasatinib)[3]
Analog 4 2-AminothiazoleArylH(2-hydroxyethyl)-1-piperazinylc-Src KinasePotent Inhibition[4]
Analog 5 2-AminothiazoleHThioarylHItk KinasePotent Inhibition[5]

Key SAR Insights:

  • Substitution at the 2-Amino Group: Acylation of the 2-amino group is a critical determinant of activity. While the acetamido group is a common feature, variations in the acyl chain length can influence potency. For instance, a 3-propanamido moiety has been shown to improve antitumor activity over the 2-acetamido group in some contexts.[4]

  • Substitution at the 4-Position: The introduction of aryl groups at the C4 position of the thiazole ring has been explored, with substitutions on this aryl ring further modulating activity.[1]

  • Substitution at the 5-Position: The 5-position of the thiazole ring is a key site for modification. While this guide focuses on the 5-bromo analogs as versatile intermediates, substitutions with carboxamides or thioaryl groups have been shown to yield potent inhibitors of various enzymes.[3][5] Aromatic substitutions at this position are generally favored for enhanced antitumor activity.[4]

  • Kinase Inhibition: Many 2-aminothiazole derivatives exert their anticancer effects through the inhibition of protein kinases.[6] The specific substitution pattern on the thiazole scaffold dictates the selectivity and potency against different kinases.

Experimental Protocols

To ensure reproducibility and facilitate the development of novel analogs, detailed experimental protocols are essential. The following sections outline methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of this compound analogs typically starts from 2-aminothiazole precursors.

Synthesis_Workflow start 2-Aminothiazole Precursor step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 step2 Bromination (N-Bromosuccinimide, Acetonitrile) step1->step2 step3 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) step2->step3 product Target 2-Acetamido-5-arylthiazole Analog step3->product

Caption: General synthetic workflow for 2-acetamido-5-arylthiazole analogs.

Step 1: Acetylation of 2-Aminothiazole

  • Dissolve the starting 2-aminothiazole derivative in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-acetamidothiazole intermediate.

Step 2: Bromination at the 5-Position

  • Dissolve the 2-acetamidothiazole intermediate in a solvent like acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Step 3: Suzuki Coupling for C5-Arylation

  • To a reaction vessel, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product by column chromatography.

In Vitro Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

Kinase Inhibition Assay

Given that many 2-aminothiazole derivatives function as kinase inhibitors, a representative protocol for a biochemical kinase assay is provided below.

  • Assay Preparation: In a 96-well plate, add the assay buffer, the purified target kinase, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., ADP or phosphorylated substrate). This can be measured via luminescence, fluorescence, or radioactivity.

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of kinase inhibition relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

2-Aminothiazole derivatives, particularly those with anticancer activity, often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target class is the protein kinase family, including Src family kinases and MAP kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinase RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Inhibitor This compound Analog Inhibitor->Src Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Potential inhibition of the MAPK/ERK signaling pathway by 2-acetamidothiazole analogs.

This diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs) upon activation can signal through Src family kinases to activate the Ras-Raf-MEK-ERK cascade. This ultimately leads to the activation of transcription factors that promote the expression of genes involved in cell proliferation and survival. This compound analogs may exert their anticancer effects by inhibiting key kinases in this pathway, such as Src or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for extensive exploration of the chemical space and fine-tuning of biological activity. The insights into the structure-activity relationships, coupled with the detailed experimental protocols provided in this guide, are intended to empower researchers to design and synthesize next-generation analogs with improved potency, selectivity, and drug-like properties. Further investigation into the specific kinase targets and downstream signaling effects of these compounds will be crucial for their successful translation into clinical candidates.

References

physical and chemical properties of N-(5-bromo-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-(5-bromo-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, presenting it in a structured format for easy reference and comparison.

Chemical Identity and Physical Properties

N-(5-bromo-1,3-thiazol-2-yl)acetamide is a derivative of 2-aminothiazole, featuring a bromine substituent at the 5-position of the thiazole ring and an acetyl group on the amino nitrogen.

Table 1: Chemical Identifiers and Computed Properties [1]

PropertyValue
IUPAC Name N-(5-bromo-1,3-thiazol-2-yl)acetamide
Synonyms 2-Acetamido-5-bromothiazole, N-(5-bromothiazol-2-yl)acetamide
CAS Number 7336-54-1
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol
XLogP3 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 70.2 Ų
Exact Mass 219.93060 Da

Table 2: Experimental Physical Properties

PropertyValueReference
Melting Point 230-232 °C[2] (for a related compound)
Boiling Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)acetamide can be achieved through a two-step process starting from the readily available 2-aminothiazole.

Synthesis Workflow

Synthesis_Workflow Synthesis of N-(5-bromo-1,3-thiazol-2-yl)acetamide A 2-Aminothiazole B Bromination A->B Br₂ / Acetic Acid C 2-Amino-5-bromothiazole B->C D Acetylation C->D Acetic Anhydride or Acetyl Chloride E N-(5-bromo-1,3-thiazol-2-yl)acetamide D->E Apoptosis_Pathway Simplified Apoptotic Pathway A N-(thiazol-2-yl)acetamide Derivatives B Cellular Stress A->B C Caspase-3 Activation B->C D Apoptosis C->D

References

2-Acetamido-5-bromothiazole: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromothiazole is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 5-position and a protected amino group at the 2-position, make it an ideal starting material for the synthesis of a diverse array of complex molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing novel heterocyclic systems through modern cross-coupling methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 7336-54-1[1][2][3]
Molecular Formula C₅H₅BrN₂OS[1][2]
Molecular Weight 221.08 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 229-231 °C[4]
SMILES CC(=O)NC1=NC=C(S1)Br[1]
IUPAC Name N-(5-bromo-1,3-thiazol-2-yl)acetamide[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 2-amino-5-bromothiazole. The latter can be prepared by the bromination of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole[5]
  • Dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid in a flask at 0 °C.

  • Slowly add bromine (4.08 mL, 80 mmol) dropwise to the solution.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

Experimental Protocol: Synthesis of this compound[4]
  • To a solution of 2-amino-5-bromothiazole (1.79 g, 10 mmol) in a suitable solvent (e.g., dry acetone, 60 mL), add acetyl chloride (0.78 mL, 11 mmol) or acetic anhydride.[4]

  • Reflux the mixture for 2 hours.

  • After cooling, pour the reaction mixture into cold acidified water.

  • Collect the resulting solid by filtration and wash with cold acetone to yield this compound.

Applications in Heterocyclic Synthesis: Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl groups.

  • In a Schlenk flask, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)
Phenylboronic acidN-(5-phenylthiazol-2-yl)acetamide85-957.30-7.50 (m, 5H, Ar-H), 7.85 (s, 1H, thiazole-H), 2.25 (s, 3H, CH₃)168.5, 159.0, 140.2, 131.5, 129.1, 128.8, 126.5, 125.8, 23.1
4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide80-907.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.75 (s, 1H, thiazole-H), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃)168.5, 159.5, 159.0, 139.8, 127.8, 124.5, 114.3, 55.3, 23.1

Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the thiazole ring, which are valuable for further transformations or as components of conjugated systems.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol).

  • Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base such as triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.

  • After completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Terminal AlkyneProductYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)
PhenylacetyleneN-(5-(phenylethynyl)thiazol-2-yl)acetamide75-857.30-7.55 (m, 5H, Ar-H), 7.90 (s, 1H, thiazole-H), 2.30 (s, 3H, CH₃)168.7, 160.1, 142.5, 131.8, 128.9, 128.5, 122.7, 115.2, 92.1, 83.5, 23.2
EthynyltrimethylsilaneN-(5-((trimethylsilyl)ethynyl)thiazol-2-yl)acetamide80-907.80 (s, 1H, thiazole-H), 2.28 (s, 3H, CH₃), 0.25 (s, 9H, Si(CH₃)₃)168.6, 160.5, 143.0, 116.0, 100.2, 98.5, 23.2, -0.2

Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 5-position, providing access to a variety of 5-aminothiazole derivatives.

  • In a dry, sealable reaction tube under an inert atmosphere, combine this compound (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

AmineProductYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)
AnilineN-(5-(phenylamino)thiazol-2-yl)acetamide60-758.5 (s, 1H, NH), 7.10-7.40 (m, 5H, Ar-H), 7.05 (s, 1H, thiazole-H), 2.20 (s, 3H, CH₃)168.0, 157.5, 142.0, 138.5, 129.3, 122.0, 118.5, 115.0, 23.0
MorpholineN-(5-(morpholino)thiazol-2-yl)acetamide70-857.00 (s, 1H, thiazole-H), 3.80 (t, 4H, morpholine-H), 3.10 (t, 4H, morpholine-H), 2.22 (s, 3H, CH₃)168.2, 158.0, 145.0, 118.0, 66.5, 50.5, 23.0

Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of 2-aminothiazole are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer. The multi-targeted kinase inhibitor Dasatinib, used for chronic myeloid leukemia (CML), features a 2-aminothiazole core. The synthetic strategies outlined above are directly applicable to the synthesis of Dasatinib analogues and other novel kinase inhibitors. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Bcr-Abl and Src pathways.

Bcr-Abl Signaling Pathway in CML

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation

Caption: Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and motility. Its aberrant activation is implicated in various cancers.

c_Src_Signaling GrowthFactor Growth Factor Receptor c_Src c-Src GrowthFactor->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K RAS RAS/MAPK Pathway c_Src->RAS STAT3 STAT3 c_Src->STAT3 CellMotility Cell Motility Invasion FAK->CellMotility Proliferation Cell Proliferation Survival PI3K->Proliferation RAS->Proliferation STAT3->Proliferation

Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for Heterocyclic Synthesis

The general workflow for synthesizing novel heterocyclic compounds from this compound using cross-coupling reactions is depicted below.

workflow start This compound coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling workup Reaction Work-up (Extraction, Washing) coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Substituted 2-Acetamidothiazole Derivative characterization->product

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities, making it an indispensable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide serve as a comprehensive resource for researchers seeking to exploit the synthetic potential of this important intermediate in the development of novel molecules with promising biological and physical properties.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-acetamido-5-arylthiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors and anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important molecules, enabling the formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl partners.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-Acetamido-5-bromothiazole with a representative arylboronic acid, along with a summary of typical reaction conditions and expected outcomes based on analogous systems.

The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] For the synthesis of 2-acetamido-5-arylthiazoles, this involves the coupling of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid, which is activated by a base to form a boronate species, is transferred to the palladium center.

  • Reductive Elimination: The coupled product, 2-acetamido-5-arylthiazole, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes a set of representative conditions for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from established protocols for structurally similar heterocyclic systems and provides a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110880-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1201675-85
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (4)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)801880-90
5Pyridin-3-ylboronic acidPEPPSI-IPr (3)-K₃PO₄ (2)1,4-Dioxane1001270-80

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid (Entry 1):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetamido-5-phenylthiazole.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar-B(OR)2 pd2_aryl R-Pd(II)L2-Ar transmetalation->pd2_aryl Base reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 R-Ar product Product: 2-Acetamido-5-arylthiazole (R-Ar) reactants Reactants: This compound (R-X) Arylboronic Acid (Ar-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reactants inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) reactants->inert_atmosphere add_solvent Add Solvents (e.g., Dioxane/Water) inert_atmosphere->add_solvent reaction Heat and Stir (e.g., 100°C, 12h) add_solvent->reaction workup Aqueous Workup: Dilute, Wash with Water & Brine reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product: 2-Acetamido-5-arylthiazole purification->product

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: Leveraging 2-Acetamido-5-bromothiazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design. 2-Acetamido-5-bromothiazole is a readily available and versatile building block for the synthesis of a diverse library of kinase inhibitors. The acetamido group can be retained or modified, while the bromine atom at the 5-position serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

These application notes provide a detailed overview of the synthetic utility of this compound in the development of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols for the synthesis of a representative kinase inhibitor and relevant biological assays are also presented.

Key Advantages of Using this compound

  • Versatile Precursor: The bromo substituent allows for the introduction of a wide range of aryl and heteroaryl groups via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions.[1]

  • Modifiable Core: The 2-acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized to explore SAR.

  • Established Kinase Hinge Binder: The 2-aminothiazole motif is a well-established pharmacophore for targeting the hinge region of many kinases.

Targeted Signaling Pathways

Kinase inhibitors derived from the 2-aminothiazole scaffold have shown activity against a multitude of kinases involved in critical cellular processes. Dysregulation of these signaling pathways is a hallmark of many diseases, particularly cancer.

Signaling_Pathway cluster_CDK Cell Cycle Control RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F | G1_S_Transition G1-S Transition E2F->G1_S_Transition

Figure 1: Simplified MAPK and Cell Cycle Signaling Pathways Targeted by Kinase Inhibitors.

Data Presentation: Inhibitory Activity of 2-Aminothiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported kinase inhibitors featuring the 2-aminothiazole or related scaffolds, demonstrating the potential for developing potent inhibitors from this compound.

Compound Class/ExampleTarget Kinase(s)IC50/Ki ValueReference
DasatinibPan-Src, Abl<1 nM[2]
2-Acetamidobenzothiazole DerivativeEGFR0.239 µM[3]
Aminothiazole DerivativeCDK90.64 - 2.01 µM[4]
2-thioether-benzothiazoleJNKPotent, allosteric[5]
N-(5-isopropyl-thiazol-2-yl)isobutyramideCDK5/p25~320 nM[6]

Experimental Protocols

Synthetic Workflow for a Representative Kinase Inhibitor

This section outlines a representative synthetic route starting from this compound to a hypothetical Aurora Kinase inhibitor. The workflow involves an initial deacetylation, followed by a Suzuki cross-coupling reaction and subsequent amination.

Synthetic_Workflow Start This compound Intermediate1 2-Amino-5-bromothiazole Start->Intermediate1 Deacetylation (Acid/Base Hydrolysis) Intermediate2 2-Amino-5-(aryl)thiazole Intermediate1->Intermediate2 Suzuki Coupling (Arylboronic acid, Pd catalyst) Final_Product Target Kinase Inhibitor Intermediate2->Final_Product Further Functionalization (e.g., Amination)

Figure 2: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Synthesis of 2-Amino-5-(4-methoxyphenyl)thiazole

This protocol describes a two-step synthesis of a key intermediate from this compound.

Step 1: Deacetylation of this compound to 2-Amino-5-bromothiazole

  • Materials:

    • This compound

    • 6M Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add 6M HCl (5.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.

Step 2: Suzuki Cross-Coupling to Synthesize 2-Amino-5-(4-methoxyphenyl)thiazole

  • Materials:

    • 2-Amino-5-bromothiazole (from Step 1)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Toluene and Water (4:1 mixture)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water.

    • Add K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) to the mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-amino-5-(4-methoxyphenyl)thiazole.

Biological Assays

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

  • Materials:

    • Target Kinase (e.g., Aurora A)

    • Eu-anti-tag Antibody

    • Alexa Fluor® 647-labeled Kinase Tracer

    • Test compound (serially diluted in DMSO)

    • Assay Buffer

    • 384-well microplate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, Eu-anti-tag antibody, and the Alexa Fluor® 647-labeled kinase tracer.

    • Add the test compound or DMSO (as a control) to the appropriate wells.

    • Initiate the reaction by adding the target kinase.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole core provides a foundation for extensive SAR exploration. Modifications at the 5-position and the 2-amino group can significantly impact potency and selectivity.

SAR_Diagram cluster_sar Structure-Activity Relationship Thiazole 2-Aminothiazole Core (Hinge Binding) R1 R1 (e.g., Aryl, Heteroaryl) - Modulates potency - Interacts with solvent-exposed region Thiazole->R1 5-position R2 R2 (e.g., Acyl, Alkyl) - Fine-tunes selectivity - Can provide additional interactions Thiazole->R2 2-amino group

Figure 3: Key Positions for SAR Exploration on the 2-Aminothiazole Scaffold.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward functionalization of the 5-position via cross-coupling reactions, combined with the established role of the 2-aminothiazole core as a kinase hinge binder, provides a robust platform for the discovery and development of novel therapeutics. The protocols and data presented herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

Application of 2-Acetamido-5-bromothiazole in the Creation of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of targeted therapies, as exemplified by FDA-approved drugs like Dasatinib, a potent kinase inhibitor.[3][4][5] Modifications at various positions of the thiazole ring significantly influence the potency and selectivity of these compounds.[1] This document focuses on the potential application of a specific derivative, 2-Acetamido-5-bromothiazole, as a building block for the synthesis of novel anti-cancer agents. While direct and extensive research on this specific starting material is limited, by examining structure-activity relationship (SAR) studies of related 2-aminothiazole analogs, we can infer its potential and outline a strategic approach for its utilization in drug discovery.[1] The introduction of an acetamido group at the 2-position and a bromine atom at the 5-position offers unique opportunities for chemical modification and may modulate the compound's pharmacokinetic and pharmacodynamic properties.[1][6]

Application Notes

The 2-acetamido group can serve as a key interaction point with biological targets or as a handle for further chemical elaboration. The bromine atom at the 5-position is a versatile functional group that can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents, thereby enabling the exploration of a broad chemical space. This approach is crucial for optimizing the anti-cancer activity and selectivity of the lead compounds.

Derivatives of 2-aminothiazole have been shown to exhibit anti-cancer effects through multiple mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[7][8][9] These kinases include, but are not limited to, Src family kinases, Abl kinase, VEGFR, and EGFR.[5][8][10] The general strategy involves designing molecules that can fit into the ATP-binding pocket of these kinases, thereby blocking their enzymatic activity.

The development of anti-cancer agents from this compound would typically follow a structured workflow, beginning with the synthesis of a diverse library of derivatives, followed by in vitro screening against a panel of cancer cell lines to identify initial hits. Promising compounds would then be subjected to further optimization, mechanism of action studies, and preclinical evaluation.

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of various 2-acetamido-thiazole and 5-bromo-thiazole derivatives against different human cancer cell lines, as reported in the literature. This data provides a valuable reference for the expected potency of compounds derived from this compound.

Compound ID/ReferenceCore StructureSubstituentsCancer Cell LineIC50 (µM)
Compound 5a [11][12]2-Acetamido-thiazoleEthyl-4-carboxylate, 2-(1,3-dioxoisoindolin-2-yl)acetamidoHCT 116 (Colon)0.72
Compound 5b [11][12]2-Acetamido-thiazoleEthyl-4-carboxylate, 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamidoHCT 116 (Colon)1.55
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate [13]2-Acetamido-thiazole4-carboxylate, dibutylaminoacetamidoPanc-1 (Pancreatic)43.08
Substituted bromopyridine acetamide benzothiazole derivative 29 [14]2-Acetamido-benzothiazoleSubstituted bromopyridineSKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048
Compound 27 [15]Ureido-substituted 4-phenylthiazoleMorpholine/piperidine moietiesHepG2 (Liver)0.62
Compound 20 (2-aminobenzothiazole-TZD series) [10]2-Aminobenzothiazole-Thiazolidinedione hybrid-HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
HepG2 (Liver)9.99
Compound 21 (2-aminobenzothiazole-CT series) [10]2-Aminobenzothiazole-Cyanothiouracil hybridMethyl on phenyl ringVarious10.34 - 12.14

Experimental Protocols

Protocol 1: General Synthesis of 2-Acetamido-thiazole Derivatives

This protocol describes a general method for the synthesis of 2-acetamido-thiazole derivatives, which can be adapted for the elaboration of this compound.

Materials:

  • 2-Amino-5-bromothiazole

  • Acetyl chloride or acetic anhydride

  • Appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Acetylation of the 2-amino group:

    • Dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable anhydrous solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.

    • Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Further derivatization at the 5-position (e.g., Suzuki Coupling):

    • In a reaction vessel, combine this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

    • Purify the final compound by column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][16]

Materials:

  • Human cancer cell lines (e.g., HCT 116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Synthesis Workflow Start 2-Amino-5-bromothiazole Acetylation Acetylation (Acetyl Chloride/Anhydride) Start->Acetylation Intermediate This compound Acetylation->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki) Intermediate->Coupling Library Library of Derivatives Coupling->Library

Caption: General synthesis workflow for this compound derivatives.

G cluster_screening In Vitro Screening Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Thiazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Typical workflow for in vitro anti-cancer screening using the MTT assay.

G cluster_pathway Generic Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->Downstream P ATP ATP ATP->RTK binds Thiazole_Inhibitor This compound Derivative Thiazole_Inhibitor->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition Inhibition

Caption: Generalized signaling pathway illustrating kinase inhibition by a thiazole derivative.

References

Application Note: Development of Novel Antimicrobial Compounds from 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] This document outlines protocols for the synthesis and evaluation of novel antimicrobial compounds derived from 2-Acetamido-5-bromothiazole. It provides detailed methodologies for chemical synthesis, antimicrobial susceptibility testing, and elucidating potential mechanisms of action. Quantitative data from representative thiazole derivatives are presented to illustrate the potential of this compound class.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including numerous approved drugs.[4][5][6] Their diverse pharmacological profile includes antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[2][4][5][7] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of antimicrobial agents.[2] The introduction of a bromine atom at the 5-position and an acetamido group at the 2-position of the thiazole ring provides a versatile starting point for chemical modification to enhance antimicrobial potency and fine-tune pharmacological properties.[2] The lipophilic nature of substituents like bromo and tert-butyl groups may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.[2] This application note details the workflow for developing novel antimicrobial candidates starting from this compound.

Synthesis and Screening Workflow

The overall process involves the synthesis of a library of derivatives from the parent compound, followed by a systematic screening process to identify lead candidates with potent antimicrobial activity.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Evaluation start Starting Material: This compound synthesis Chemical Modification (e.g., Schiff Base Formation, Acylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screen Primary Screening (Disk Diffusion Assay) characterization->primary_screen Compound Library mic_test Quantitative Analysis (MIC Determination) primary_screen->mic_test mechanism_study Mechanism of Action Studies (e.g., Enzyme Inhibition) mic_test->mechanism_study lead_id Lead Compound Identification mechanism_study->lead_id

Caption: General workflow for synthesis and antimicrobial evaluation.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for synthesizing Schiff base derivatives from 2-aminothiazole precursors, which can be obtained by deacetylating the starting material.

  • Deacetylation (if required): Reflux this compound in an acidic solution (e.g., aqueous HCl) to yield 2-Amino-5-bromothiazole.[8] Neutralize the reaction mixture and extract the product.

  • Schiff Base Formation:

    • Dissolve 1 equivalent of the 2-aminothiazole derivative in ethanol.

    • Add 1 equivalent of a selected aromatic aldehyde.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under a vacuum.[3]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][9]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 1024 µg/mL).

  • Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be tested as a reference.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 26°C for 48-72 hours for fungi.[13]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

G prep Prepare compound stock solutions and microbial inoculum plate Dispense broth into 96-well plate prep->plate dilute Perform 2-fold serial dilutions of compounds across the plate plate->dilute inoculate Inoculate wells with microbial suspension dilute->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate read Read results: Identify the well with the lowest concentration and no visible growth incubate->read mic Determine MIC Value read->mic

Caption: Workflow for MIC determination via broth microdilution.

Quantitative Data

The antimicrobial activity of thiazole derivatives has been widely reported. The following table summarizes representative MIC values for various thiazole compounds against common pathogens to illustrate the potential of this chemical class.

Compound Class/DerivativeMicroorganismMIC Range (µg/mL)Reference
Thiazole-based Schiff basesS. aureus (Gram-positive)50 - 200[10]
Thiazole-based Schiff basesS. agalactiae (Gram-positive)25 - 100[10]
Heteroaryl thiazole derivativesS. aureus (MRSA)230 - 700[5][6]
Heteroaryl thiazole derivativesE. coli (Gram-negative)230 - 700[5][6]
Thiazole-piperazine derivativesC. glabrata (Fungus)32 - 128[11]
N-oxazolyl/thiazolylcarboxamidesM. tuberculosis H37Ra3.13[14]
Benzothiazole-thiophene derivativesS. aureus6.25[15]

Potential Mechanisms of Action

Thiazole derivatives can exhibit antimicrobial effects through various mechanisms.[1] Docking studies and enzymatic assays suggest that these compounds can act as inhibitors of essential bacterial enzymes.[5][6]

  • Cell Wall Synthesis Inhibition: Some thiazole derivatives are predicted to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6]

  • DNA Synthesis Inhibition: Certain benzothiazole derivatives have been shown to be potent inhibitors of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[15]

  • Ergosterol Synthesis Inhibition (Antifungal): A likely mechanism for antifungal activity is the inhibition of 14α-lanosterol demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5][6][16]

G cluster_bacterium Bacterial Cell cluster_dna DNA Replication cluster_cellwall Cell Wall Synthesis thiazole Thiazole Derivative dna_gyrase DNA Gyrase thiazole->dna_gyrase Inhibition murB MurB Enzyme thiazole->murB Inhibition dna_rep DNA Replication dna_gyrase->dna_rep peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan

Caption: Potential bacterial targets for thiazole derivatives.

References

Application Note and Experimental Protocol: N-acetylation of 2-amino-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the N-acetylation of 2-amino-5-bromothiazole to synthesize N-(5-bromo-2-thiazolyl)acetamide. This transformation is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol details the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

2-Aminothiazole and its derivatives are crucial structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. The N-acetylation of these compounds is a common strategy to modify their physicochemical properties, modulate their biological activity, or to serve as a key step in more complex synthetic routes. The target compound, N-(5-bromo-2-thiazolyl)acetamide, is a valuable building block for the development of novel pharmaceuticals. This protocol outlines a reliable and reproducible method for its synthesis using acetic anhydride as the acetylating agent.

Experimental Protocol

Materials and Equipment

Reagents:

  • 2-amino-5-bromothiazole

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Procedure

The N-acetylation of 2-amino-5-bromothiazole is achieved by reacting it with acetic anhydride.[1] The following procedure is a robust method for this synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromothiazole (1.0 eq) in glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Continue the addition until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(5-bromo-2-thiazolyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.[2]

Data Presentation

ParameterValueReference
Starting Material 2-amino-5-bromothiazoleN/A
Reagents Acetic Anhydride, Glacial Acetic Acid[1]
Product N-(5-bromo-2-thiazolyl)acetamide[2]
Molecular Formula C₅H₅BrN₂OS[2]
Molecular Weight 221.08 g/mol [2]
Reaction Time 2 - 4 hoursN/A
Reaction Temperature RefluxN/A
Purification Method Recrystallization[2]

Note: Specific reaction yields and detailed spectroscopic data were not available in the searched literature. Researchers should perform their own characterization and yield determination.

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-amino-5-bromothiazole 2-amino-5-bromothiazole Reaction_Vessel Reaction at Reflux (2-4 hours) 2-amino-5-bromothiazole->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction_Vessel Quenching Quench with Ice-Water Reaction_Vessel->Quenching Neutralization Neutralize with NaHCO3 (aq) Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product N-(5-bromo-2-thiazolyl)acetamide Recrystallization->Final_Product

References

Application Note: A Scalable Two-Step Synthesis of 2-Acetamido-5-bromothiazole for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, scalable, two-step synthetic protocol for the preparation of 2-Acetamido-5-bromothiazole, a key intermediate for various pharmacologically active compounds. The synthesis is designed to be robust and reproducible, making it suitable for generating the quantities required for preclinical studies. The protocol begins with the bromination of 2-aminothiazole followed by acetylation. This document includes comprehensive experimental procedures, purification methods, and analytical techniques for quality control to ensure the final compound meets the stringent purity requirements for preclinical evaluation.

Introduction

This compound is a valuable building block in medicinal chemistry, with its scaffold appearing in a range of compounds investigated for various therapeutic applications.[1][2][3] The development of small molecule drugs for preclinical and subsequent clinical trials necessitates a reliable and scalable synthetic route to produce high-purity active pharmaceutical ingredients (APIs).[4][5][6][7] This protocol details a straightforward and scalable synthesis of this compound, focusing on process control and analytical validation to ensure batch-to-batch consistency.

Overall Synthesis Workflow

The synthesis of this compound is achieved in two main steps starting from commercially available 2-aminothiazole:

  • Step 1: Bromination of 2-Aminothiazole to yield 2-amino-5-bromothiazole.

  • Step 2: Acetylation of 2-Amino-5-bromothiazole to produce the final product, this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation cluster_2 Quality Control A 2-Aminothiazole C Reaction at 0-5°C A->C B Bromine in Acetic Acid B->C D Neutralization with Sodium Bicarbonate C->D E Extraction & Isolation D->E F 2-Amino-5-bromothiazole (Intermediate) E->F H Reaction at RT F->H G Acetic Anhydride G->H I Purification by Recrystallization H->I J This compound (Final Product) I->J K HPLC Analysis J->K L LC-MS Analysis J->L M NMR Spectroscopy J->M N Preclinical Grade Compound

Caption: Overall workflow for the synthesis and quality control of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure is adapted from established methods for the bromination of 2-aminothiazoles.[8]

Materials:

  • 2-Aminothiazole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of 2-aminothiazole).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromothiazole as a solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC or HPLC.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-5-bromothiazole (from Step 1)

  • Acetic Anhydride

  • Pyridine (catalytic amount)

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Suspend the crude 2-amino-5-bromothiazole (1.0 eq) in acetic anhydride (3.0 eq).

  • Add a catalytic amount of pyridine to the suspension.

  • Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to quench the excess acetic anhydride.

  • Stir the resulting suspension for 30 minutes to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation

The following tables summarize the expected quantitative data for a representative scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents for Scale-up Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equivalent
Step 1
2-Aminothiazole100.14100.01.001.0
Bromine159.81167.81.051.05
Acetic Acid60.051000 mL-Solvent
Step 2
2-Amino-5-bromothiazole179.04(Theoretical) 179.01.001.0
Acetic Anhydride102.09306.33.003.0
Pyridine79.101.0 mL-Catalyst

Table 2: Expected Yields and Product Specifications

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)Melting Point (°C)
2-Amino-5-bromothiazole179.0152.2 - 161.185 - 90>95%95-97
This compound221.1187.9 - 199.085 - 90>99%224-226

Quality Control and Analytical Methods

For preclinical studies, rigorous quality control is essential. The identity, purity, and stability of the synthesized this compound should be confirmed using the following analytical methods.

5.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be developed to determine the purity of the final compound and to detect any degradation products.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the product and to identify any impurities.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected m/z: [M+H]⁺ = 221.9/223.9 (due to bromine isotopes)

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR should be used to confirm the structure of this compound.

  • Solvent: DMSO-d₆

  • ¹H NMR (Expected): Peaks corresponding to the acetyl methyl protons, the thiazole proton, and the amide proton.

  • ¹³C NMR (Expected): Peaks corresponding to the acetyl methyl carbon, the acetyl carbonyl carbon, and the thiazole ring carbons.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound suitable for preclinical studies. The two-step synthesis is efficient, and the described analytical methods ensure that the final compound meets the necessary quality standards for drug development research.

References

Application Notes and Protocols: 2-Acetamido-5-bromothiazole in the Preparation of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-acetamido-5-bromothiazole as a versatile starting material for the preparation of novel bioactive molecules. Detailed protocols for key synthetic transformations, quantitative biological data, and insights into the mechanisms of action are presented to guide researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The 2-acetamido group can also be readily hydrolyzed to the corresponding amine, providing a further point for diversification. This combination of functionalities makes this compound an attractive scaffold for the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

I. Application in the Synthesis of Anticancer Agents: BRAF V600E Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation in the BRAF kinase, a key component of this pathway, leads to its constitutive activation and is a major driver in many cancers, including melanoma.[1] Derivatives of 2-acetamidothiazole have shown promise as inhibitors of BRAF V600E.

Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 2-Acetamido-5-arylthiazole Derivative Inhibitor->BRAF Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Figure 1: Simplified MAPK signaling pathway and the point of inhibition by 2-acetamido-5-arylthiazole derivatives.
Experimental Protocol: Synthesis of 2-Acetamido-5-arylthiazole Derivatives via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Reaction Mixture (Inert Atmosphere) Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Acetamido-5-arylthiazole Purification->Product

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetamido-5-arylthiazole derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various cancer cell lines.

Compound IDDerivativeCancer Cell LineIC₅₀ (µM)Citation
1 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamideA375 (Melanoma)5.2[1]
2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)16.3
3 A 2-aminothiazole derivativeHeLa (Cervical Cancer)1.6
4 A 2,4-disubstituted thiazole amide derivativeA549 (Lung Cancer)8.64

II. Application in the Synthesis of Antimicrobial Agents

Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity. This compound serves as a key intermediate for the synthesis of novel antimicrobial agents. The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes such as FtsZ, which is involved in cell division, or MurB, an enzyme in the peptidoglycan biosynthesis pathway.[2][3]

Proposed Signaling/Target Pathway

Antimicrobial_Target cluster_synthesis Synthesis cluster_bacterial_cell Bacterial Cell Start This compound Reaction Chemical Modification (e.g., Sonogashira Coupling) Start->Reaction Product 2-Acetamido-5-alkynylthiazole Derivative Reaction->Product Target Bacterial Target (e.g., FtsZ, MurB) Product->Target Inhibition CellDeath Inhibition of Cell Wall Synthesis or Cell Division Target->CellDeath

Figure 3: Logical relationship of synthesis to the inhibition of bacterial targets.
Experimental Protocol: Synthesis of 2-Acetamido-5-alkynylthiazole Derivatives via Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.

Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Reaction Mixture (Inert Atmosphere) Start->Reaction Reagents Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF) Reagents->Reaction Stirring Stir at Room Temp. Reaction->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product 2-Acetamido-5-alkynylthiazole Purification->Product

Figure 4: Experimental workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acetamido-5-alkynylthiazole.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various thiazole derivatives against selected microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Citation
5 Thiazole-based derivativeStaphylococcus aureus1.56
6 Thiazole-based derivativeEscherichia coli6.25
7 Heteroaryl thiazole derivativeCandida albicans0.06[3]
8 Thiazole derivativeSalmonella typhimurium0.49

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive molecules. The protocols provided herein for Suzuki and Sonogashira coupling reactions offer robust methods for the functionalization of the thiazole core, leading to the generation of potent anticancer and antimicrobial agents. The presented data and pathway diagrams provide a foundation for further research and development in this promising area of medicinal chemistry.

References

Synthetic Routes to 2,5-Disubstituted Thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted thiazole derivatives, a core scaffold in numerous biologically active compounds and functional materials. The following sections outline established and modern synthetic strategies, complete with quantitative data, step-by-step procedures, and visual diagrams of reaction pathways.

Introduction

Thiazoles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and materials science.[1] Specifically, 2,5-disubstituted thiazoles are key components in various therapeutic agents, exhibiting antimicrobial, anticancer, and antidiabetic properties.[1] Traditional methods for their synthesis, such as the Hantzsch and Cook-Heilbron syntheses, have been foundational. However, the demand for more efficient, scalable, and environmentally benign methodologies has driven the development of novel synthetic routes. This document explores both classical and contemporary approaches to provide researchers with a comprehensive toolkit for accessing this important molecular architecture.

Classical Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4] While versatile, its application for preparing 2,5-disubstituted thiazoles can have limitations.[1]

General Reaction Scheme:

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Intermediate reagents->intermediate Condensation product 2,5-Disubstituted Thiazole intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.[5]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the solid to air dry on a tared watch glass.

Table 1: Representative Hantzsch Synthesis of a 2,5-Disubstituted Thiazole Derivative

α-HaloketoneThioamideSolventTime (min)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol30~99[5][6]
Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazole derivatives through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[7][8]

General Reaction Scheme:

Cook_Heilbron_Synthesis reagents α-Aminonitrile + CS₂/Dithioacid/Isothiocyanate intermediate Thioamide Intermediate reagents->intermediate Addition product 5-Amino-2-substituted Thiazole intermediate->product Intramolecular Cyclization

Caption: General workflow for the Cook-Heilbron synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole

This protocol is based on the original work by Cook, Heilbron, and Levy.[8]

  • Reagent Preparation: Prepare dithiophenylacetic acid.

  • Reaction: React dithiophenylacetic acid with aminoacetonitrile in a suitable solvent at room temperature.

  • Isolation: The 5-amino-2-benzylthiazole product is isolated after an appropriate reaction time, followed by a suitable work-up procedure.

Modern Synthetic Routes

Recent advancements in organic synthesis have led to the development of novel, efficient, and often milder methods for constructing 2,5-disubstituted thiazoles.

Metal-Free Synthesis from N-Substituted α-Amino Acids

A recently developed, robust, and scalable metal-free protocol allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[1][9][10] This one-pot procedure utilizes thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Reaction Pathway:

Metal_Free_Synthesis start N-Substituted α-Amino Acid acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ enamine Enamine Intermediate acid_chloride->enamine DBU sulfoxide Cyclized Sulfoxide Intermediate enamine->sulfoxide SOCl₂, Intramolecular Cyclization product 2,5-Disubstituted Thiazole sulfoxide->product Deoxygenation

Caption: Proposed mechanism for the metal-free synthesis of 2,5-disubstituted thiazoles.

Experimental Protocol: General Procedure

  • Reaction Setup: To a solution of the N-substituted-α-amino acid in dichloromethane (DCM), add SOCl₂ and DBU.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up and Isolation: Upon completion, the reaction is worked up, and the 2,5-disubstituted thiazole product is isolated, often in excellent yields.[1]

Table 2: Substrate Scope and Yields for the Metal-Free Synthesis [11]

N-Substituted-α-amino acid DerivativeProductYield (%)
N-Benzyl-L-phenylalanine2-Benzyl-5-phenylthiazoleExcellent
N-Propargyl-L-phenylalanine2-Propargyl-5-phenylthiazoleExcellent
N-(Carboxymethyl)phenylalanineMethyl 5-phenylthiazole-2-carboxylate77
Copper-Catalyzed Aerobic Oxidative Synthesis

Jiao and coworkers have reported a copper-catalyzed aerobic oxidative synthesis of thiazoles from phenylacetic aldehyde, primary amines, and elemental sulfur.[1] This method provides an alternative route to access 2,5-disubstituted thiazoles.

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

Murakami and colleagues developed a sequential procedure for synthesizing 2,5-disubstituted thiazoles starting from terminal alkynes, sulfonyl azides, and thionoesters.[12] The process involves a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a rhodium(II)-catalyzed reaction.

Reaction Workflow:

Copper_Catalyzed_Synthesis reagents1 Terminal Alkyne + Sulfonyl Azide triazole 1-Sulfonyl-1,2,3-triazole reagents1->triazole Cu(I) catalyst thiazoline 3-Sulfonyl-4-thiazoline triazole->thiazoline Rh(II) catalyst, + Thionoester reagents2 + Thionoester product 2,5-Disubstituted Thiazole thiazoline->product Elimination of Sulfonyl Group

Caption: Workflow for the Cu(I)-catalyzed synthesis of 2,5-disubstituted thiazoles.

Summary and Outlook

The synthesis of 2,5-disubstituted thiazoles has evolved significantly from classical condensation reactions to more sophisticated and efficient modern methodologies. The Hantzsch and Cook-Heilbron syntheses remain valuable tools in the synthetic chemist's arsenal. However, newer methods, such as the metal-free approach from α-amino acids and various copper-catalyzed reactions, offer advantages in terms of substrate scope, reaction conditions, and scalability. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most suitable method for their specific research and development needs.

References

Application Notes and Protocols: The Use of 2-Acetamido-5-bromothiazole in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromothiazole is a versatile heterocyclic building block with significant potential in the solid-phase synthesis of combinatorial libraries for drug discovery and development. The thiazole core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The presence of a bromine atom at the 5-position allows for facile diversification through various cross-coupling reactions, while the 2-acetamido group provides a handle for further modification or can participate in key biological interactions.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[4][5][6] This document provides detailed protocols for the utilization of this compound in a solid-phase synthesis workflow to generate a library of substituted 2-acetamidothiazole derivatives.

Core Application: A Scaffold for Combinatorial Library Synthesis

The primary application of this compound in solid-phase synthesis is as a central scaffold for diversification. The workflow typically involves:

  • Immobilization of a suitable building block onto a solid support (resin).

  • Coupling of this compound to the resin-bound substrate.

  • Diversification at the 5-position of the thiazole ring via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Cleavage of the final compounds from the solid support.

This strategy enables the generation of a large number of analogs by varying the cross-coupling partner in the diversification step.

Experimental Protocols

Protocol 1: Immobilization of an Amino Acid on 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the first building block, an Fmoc-protected amino acid, onto a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, which allows for the cleavage of the final product under mild conditions, preserving acid-sensitive functional groups.[7][8][9]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-protected amino acid (1.5 eq. relative to resin loading capacity) and DIPEA (3.0 eq.) in DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any unreacted trityl groups, add MeOH (1 mL) and continue to agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 2: Fmoc Deprotection and Coupling of this compound

This protocol details the removal of the Fmoc protecting group and the subsequent coupling of this compound.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • This compound

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF and add the 20% piperidine in DMF solution (10 mL). Agitate for 10 minutes.

  • Drain and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • In a separate vial, pre-activate this compound (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Suzuki Cross-Coupling for Diversification

This protocol describes the diversification of the resin-bound this compound via a Suzuki cross-coupling reaction with a boronic acid.

Materials:

  • Resin-bound this compound

  • Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid) (5.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Swell the resin in the 1,4-dioxane/water solvent mixture (10 mL) for 30 minutes.

  • Add the boronic acid, Pd(PPh₃)₄, and the aqueous Na₂CO₃ solution to the resin suspension.

  • Heat the reaction mixture at 80°C with agitation for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction to room temperature.

  • Drain the solution and wash the resin sequentially with the dioxane/water mixture (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 4: Cleavage from the Resin

This protocol details the final step of cleaving the synthesized compound from the 2-chlorotrityl resin.

Materials:

  • Product-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DCM (5 mL) for 20 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 2 mL) and then with DCM (2 x 5 mL).

  • Combine all filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate, decant the ether, and dry the product under vacuum.

  • Purify the crude product by reverse-phase HPLC.

Data Presentation

The following tables represent typical quantitative data expected from the solid-phase synthesis of a small library of diversified 2-acetamidothiazole derivatives.

Table 1: Loading Efficiency of Fmoc-Gly-OH on 2-Chlorotrityl Resin

Resin BatchInitial Resin Weight (g)Theoretical Loading (mmol/g)Actual Loading (mmol/g)Loading Efficiency (%)
11.01.21.0587.5
21.01.21.0990.8

Actual loading is typically determined by Fmoc quantification assay.

Table 2: Yield and Purity of Diversified 2-Acetamidothiazole Derivatives

Compound IDBoronic Acid UsedCrude Yield (mg)Overall Yield (%)Purity by HPLC (%)
1a Phenylboronic acid787291
1b 4-Methoxyphenylboronic acid857589
1c 3-Pyridylboronic acid696485
1d 2-Thienylboronic acid726893

Overall yield is calculated based on the initial loading of the resin.

Visualizations

Experimental Workflow

experimental_workflow Resin 2-Chlorotrityl Chloride Resin LoadAA Load Fmoc-Amino Acid (DCM, DIPEA) Resin->LoadAA LoadedResin Fmoc-AA-Resin LoadAA->LoadedResin Deprotect Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotect AmineResin H2N-AA-Resin Deprotect->AmineResin CoupleThiazole Couple 2-Acetamido- 5-bromothiazole (HATU, DIPEA) AmineResin->CoupleThiazole ThiazoleResin Thiazole-AA-Resin CoupleThiazole->ThiazoleResin Diversify Suzuki Coupling (Boronic Acid, Pd(PPh3)4) ThiazoleResin->Diversify FinalProductResin Final Product-Resin Diversify->FinalProductResin Cleave Cleavage (TFA Cocktail) FinalProductResin->Cleave FinalProduct Purified Final Product Cleave->FinalProduct

Caption: Solid-phase synthesis workflow for 2-acetamidothiazole derivatives.

Logical Relationship of Key Steps

logical_relationship Start Start: Solid Support Immobilize Step 1: Immobilization (Linker/First Building Block) Start->Immobilize Elongate Step 2: Scaffold Attachment (this compound) Immobilize->Elongate Diversify Step 3: Diversification (Cross-Coupling at Br) Elongate->Diversify Cleave Step 4: Cleavage (Release from Support) Diversify->Cleave End End: Purified Compound Library Cleave->End

Caption: Key logical steps in the solid-phase synthesis strategy.

References

One-Pot Synthesis of Bioactive Thiazoles Using 2-Acetamido-5-bromothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the thiazole ring is a key strategy in medicinal chemistry to modulate potency and selectivity. 2-Acetamido-5-bromothiazole is a versatile and readily available building block for the synthesis of novel 5-substituted thiazole derivatives. The acetamido group can serve as a protecting group for the 2-amino functionality, which is often crucial for biological activity, and the bromine atom at the 5-position provides a handle for various cross-coupling reactions.

This document provides detailed application notes and protocols for the one-pot synthesis of bioactive 5-substituted-2-aminothiazoles, starting from this compound. We will focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, followed by an in-situ deacetylation step.

Synthetic Strategy Overview

The general synthetic strategy involves a one-pot, two-step sequence. The first step is a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or alkynyl moiety at the C5 position of the thiazole ring. The second step is the deacetylation of the 2-acetamido group to furnish the corresponding 2-aminothiazole, a common pharmacophore in many bioactive molecules. Performing these two steps in a single pot without isolation of the intermediate enhances efficiency and reduces waste.

G start This compound reaction_step1 Step 1: Pd-Catalyzed Cross-Coupling start->reaction_step1 coupling_partner Arylboronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) coupling_partner->reaction_step1 intermediate Intermediate: 5-Substituted-2-acetamidothiazole reaction_step1->intermediate reaction_step2 Step 2: In-situ Deacetylation intermediate->reaction_step2 product Bioactive 5-Substituted-2-aminothiazole reaction_step2->product G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Thiazole Bioactive Thiazole Derivative Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Acetamido-5-bromothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Acetamido-5-bromothiazole. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to streamline your experimental workflow and enhance success rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the direct electrophilic bromination of 2-Acetamidothiazole at the 5-position of the thiazole ring. This position is activated by the acetamido group. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent like glacial acetic acid.[1][2]

Q2: What are the critical reaction parameters to control for optimal results? A2: Temperature, stoichiometry of the brominating agent, and reaction time are critical. The reaction is typically initiated at low temperatures (0-5 °C) to control the exothermic nature and prevent side reactions.[1][2] Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-brominated byproducts.[1]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for this purpose.[3]

Q4: What are the main safety precautions for this synthesis? A4: Bromine is highly corrosive, toxic, and volatile; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled, slow addition of reagents is crucial, especially on a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem: Low or No Product Yield

  • Q: My reaction shows very low conversion to the product, even after the recommended reaction time. What should I do?

    • A: This may be due to incomplete reaction. First, verify the quality and purity of your starting materials and reagents. If the issue persists, consider increasing the reaction time or the amount of the brominating agent slightly (e.g., from 1.05 to 1.1 equivalents).[1] Ensure efficient stirring is maintained throughout the reaction to guarantee homogeneity.[1]

  • Q: The yield is low, and I suspect the product is degrading. How can I prevent this?

    • A: Product degradation can occur with prolonged reaction times or excessive temperatures.[1] It is crucial to maintain a low temperature (0-5 °C) during the addition of the brominating agent.[2] After the addition, allowing the reaction to slowly warm to room temperature may be sufficient. Avoid unnecessarily long reaction times once TLC indicates the starting material has been consumed.

Problem: Impure Product Observed on TLC

  • Q: My TLC plate shows a significant amount of starting material remaining. What is the cause?

    • A: This indicates an incomplete reaction. This could be due to insufficient brominating agent, a short reaction time, or low temperature. Ensure you have used the correct stoichiometry and allow the reaction to stir for the recommended duration. If the reaction has stalled, a slight increase in temperature might be necessary.

  • Q: I have a new spot on my TLC, which I suspect is a di-brominated byproduct. How can I avoid its formation?

    • A: The formation of di-brominated species is a common side reaction resulting from an excess of the brominating agent or high reaction temperatures.[1] Use no more than 1.05 equivalents of the brominating agent and ensure it is added slowly and dropwise to the cooled reaction mixture.[1][2] Maintaining the temperature at 0 °C during addition is critical.[1]

Problem: Difficulties in Product Isolation

  • Q: After neutralizing the reaction mixture, my product does not precipitate. What went wrong?

    • A: Incomplete precipitation can occur if the pH is not optimal or if the product has some solubility in the aqueous mixture. Ensure the pH is adjusted to approximately 8 using a saturated sodium bicarbonate solution.[1][2] Cooling the mixture thoroughly in an ice bath can help decrease the product's solubility and promote precipitation.

  • Q: The isolated product is an oil instead of a solid. How should I proceed?

    • A: If an oily product is obtained, it may be due to impurities. Try triturating the oil with a cold, non-polar solvent like hexane to induce solidification. If this fails, the most reliable method for purification is column chromatography on silica gel.[3]

Data Presentation

Table 1: Optimization of Bromination Reaction Conditions

ParameterCondition ACondition BRationale & Remarks
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)NBS is a solid and easier to handle than volatile liquid bromine. Both are effective electrophilic bromine sources.[1][2]
Solvent Glacial Acetic AcidDichloromethane (DCM)Acetic acid is a common solvent for brominations.[2] DCM is a non-protic alternative.[1]
Temperature 0 °C to Room Temperature0 °C to 5 °CLow initial temperature is crucial to control reactivity.[1][2]
Time 2-3 hours2-4 hoursReaction progress should be monitored by TLC to determine the optimal time.[1]
Equivalents of Agent 1.05 equivalents1.0 - 1.1 equivalentsA slight excess helps drive the reaction to completion, but more than 1.1 eq. increases the risk of di-bromination.[1]
Typical Yield ~75%VariableYields are highly dependent on reaction scale, purity of reagents, and purification method.[2]

Experimental Protocols

Protocol: Synthesis of this compound using NBS in Acetic Acid

This protocol is adapted from standard bromination procedures for similar thiazole derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Acetamidothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the mixture is approximately 8. The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum to obtain crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][3]

Visualizations

experimental_workflow setup 1. Dissolve 2-Acetamidothiazole in Glacial Acetic Acid cool 2. Cool Reaction Mixture to 0-5 °C setup->cool add 3. Add NBS (1.05 eq) Slowly cool->add react 4. Stir at RT for 2-3h add->react monitor 5. Monitor by TLC react->monitor quench 6. Pour into Ice-Water monitor->quench Reaction Complete neutralize 7. Neutralize with NaHCO₃ to pH ~8 quench->neutralize filter 8. Filter Precipitate & Wash with Water neutralize->filter dry 9. Dry Under Vacuum filter->dry purify 10. Purify if Needed (Recrystallization/Chromatography) dry->purify product Final Product: This compound dry->product If pure purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Analyze Reaction by TLC p1 Problem: Mainly Starting Material (SM) start->p1 Low Conversion p2 Problem: SM + Product + Byproduct(s) start->p2 Multiple Spots p3 Problem: Product + High Rf Spot start->p3 Impurity Present s1a Solution: - Increase reaction time - Check reagent stoichiometry - Slightly increase temperature p1->s1a s2a Solution: - Optimize purification (Column Chromatography) p2->s2a s3a Cause: Likely Di-bromination p3->s3a s3b Solution: - Use ≤1.05 eq. NBS - Add NBS slowly at 0°C - Ensure low temp is maintained s3a->s3b

Caption: Troubleshooting logic for synthesis based on TLC analysis.

References

Technical Support Center: Optimizing the Synthesis of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2-Acetamido-5-bromothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in N-Acetylation Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material (2-aminothiazole) is still present, consider increasing the reaction time or gently heating the mixture.
Hydrolysis of Acetic Anhydride: Presence of moisture in the reactants or solvent.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Use freshly opened or properly stored acetic anhydride.
Side Reactions: The exocyclic amino group can sometimes react with other electrophiles if present.- Ensure the purity of the starting 2-aminothiazole.
Low Yield in Bromination Incomplete reaction: Insufficient brominating agent or deactivation of the starting material.- Increase the amount of the brominating agent slightly (e.g., to 1.1 equivalents).[1] - Ensure efficient stirring to promote contact between reactants.[1]
Degradation of product: Harsh reaction conditions (e.g., high temperature).- Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the brominating agent.[1] - Avoid prolonged reaction times once the starting material is consumed (monitor by TLC).[1]
Formation of Di-brominated Side Product Excess of brominating agent: Using a significant excess of NBS or bromine.- Use no more than 1.05 equivalents of the brominating agent.[1] - Add the brominating agent slowly and portion-wise to the reaction mixture.[1]
High reaction temperature: Promotes over-bromination.- Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction.[1]
Product is Difficult to Purify Presence of unreacted starting materials and/or side products: Suboptimal reaction conditions leading to a complex mixture.- Optimize the reaction conditions (stoichiometry, temperature, reaction time) to maximize the conversion of the starting material and minimize side product formation. - For purification, consider column chromatography with a deactivated silica gel (e.g., treated with triethylamine) to prevent product decomposition.[2]
Oily product instead of a solid: Presence of impurities inhibiting crystallization.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - If impurities are the cause, further purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • N-acetylation: 2-Aminothiazole is acetylated on the amino group to form 2-acetamidothiazole. This is typically done using acetic anhydride or acetyl chloride.

  • Bromination: The resulting 2-acetamidothiazole is then regioselectively brominated at the 5-position of the thiazole ring. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

Q2: Which acetylating agent is better, acetic anhydride or acetic acid?

A2: Acetic anhydride is generally more reactive and widely used for the N-acetylation of 2-aminothiazole, often providing higher yields in shorter reaction times.[3] While acetic acid can also be used, it may require harsher conditions or longer reaction times.[4]

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂) for the bromination step?

A3: NBS is often preferred over elemental bromine for several reasons.[5] It is a solid, making it easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[5] NBS can also offer better selectivity for mono-bromination, reducing the formation of di-brominated byproducts, especially when reaction conditions are carefully controlled.[2]

Q4: How can I minimize the formation of the di-brominated byproduct?

A4: The formation of di-bromo byproducts is a common issue.[2] To minimize this, you should:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]

  • Maintain Low Temperature: Perform the reaction at a low temperature (0 °C or below) to control the reaction rate and improve selectivity.[2]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.[1]

  • Monitor the Reaction: Closely monitor the reaction's progress by TLC and quench it as soon as the starting material is consumed.[2]

Q5: My purified product is colored. What is the cause and how can I decolorize it?

A5: A colored product can indicate the presence of residual bromine or other colored impurities. To decolorize the product, you can wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Recrystallization with activated carbon can also help remove colored impurities.

Data Presentation

Table 1: Comparison of Brominating Agents for C5-Bromination of 2-Aminothiazole Derivatives
Brominating AgentSubstrateSolventTemperatureYield of C5-Bromo Product
N-Bromosuccinimide (NBS)2-Aminothiazole derivativeAcetonitrileRoom TemperatureModerate
Copper(II) Bromide (CuBr₂)2-Aminothiazole derivativeAcetonitrileRoom Temperature94%[2]
Bromine (Br₂)2-AminothiazoleAcetic Acid0°C to Room Temp.75%[2]
Brominase (enzyme)2-Aminothiazole derivativeAqueous buffer30°C>95% conversion[2]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Acetylation of 2-Aminothiazole using Acetic Anhydride

Materials:

  • 2-Aminothiazole

  • Acetic Anhydride

  • Pyridine (as solvent and base)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude 2-acetamidothiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Bromination of 2-Acetamidothiazole using N-Bromosuccinimide (NBS)

Materials:

  • 2-Acetamidothiazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-acetamidothiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_acetylation Step 1: N-Acetylation cluster_bromination Step 2: Bromination start_acetylation Dissolve 2-Aminothiazole in Pyridine add_acetic_anhydride Add Acetic Anhydride at 0°C start_acetylation->add_acetic_anhydride react_acetylation Stir at Room Temperature (2-4 hours) add_acetic_anhydride->react_acetylation workup_acetylation Precipitate in Ice-Water, Filter, and Dry react_acetylation->workup_acetylation product_acetylation 2-Acetamidothiazole workup_acetylation->product_acetylation start_bromination Dissolve 2-Acetamidothiazole in DCM product_acetylation->start_bromination Intermediate add_nbs Add NBS portion-wise at 0°C start_bromination->add_nbs react_bromination Stir at 0°C (1-2 hours) add_nbs->react_bromination workup_bromination Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) react_bromination->workup_bromination purification Dry and Concentrate workup_bromination->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_acetylation Analyze Acetylation Step start->check_acetylation check_bromination Analyze Bromination Step start->check_bromination incomplete_acetylation Incomplete Reaction? check_acetylation->incomplete_acetylation incomplete_bromination Incomplete Reaction? check_bromination->incomplete_bromination over_bromination Di-bromo byproduct? check_bromination->over_bromination purification_issue Purification Difficulty? check_bromination->purification_issue acetylation_solution Increase reaction time/temp. Monitor by TLC. incomplete_acetylation->acetylation_solution Yes bromination_solution Slightly increase brominating agent. Ensure efficient stirring. incomplete_bromination->bromination_solution Yes over_bromination_solution Control stoichiometry (≤1.05 eq). Maintain low temperature (0°C). Slow addition of brominating agent. over_bromination->over_bromination_solution Yes purification_solution Use deactivated silica gel. Triturate oily product with non-polar solvent. purification_issue->purification_solution Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Acetamido-5-bromothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the acetylation of 2-amino-5-bromothiazole. This reaction is typically carried out using acetic anhydride as the acetylating agent in the presence of a base, such as pyridine, which also often serves as the solvent.

Q2: What are the potential common byproducts in this synthesis?

A2: During the synthesis of this compound, several byproducts and impurities can form. The most common ones include:

  • Unreacted 2-amino-5-bromothiazole: Incomplete acetylation will result in the presence of the starting material in the final product.

  • Diacetylated byproduct (N,N-diacetyl-5-bromothiazol-2-amine): The exocyclic amino group of the starting material can undergo double acetylation, particularly with prolonged reaction times or excess acetic anhydride.

  • Hydrolysis product: During the workup procedure, particularly if exposed to acidic or basic aqueous conditions for extended periods, the desired acetamido group can be hydrolyzed back to the primary amine, regenerating the starting material.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the acetylation reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and potential byproducts on a silica gel plate. Visualization under UV light (254 nm) will show the disappearance of the starting material spot and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the 2-amino-5-bromothiazole is completely dissolved before adding acetic anhydride.- Extend the reaction time and continue monitoring by TLC until the starting material is consumed.- Use a slight excess of acetic anhydride.
Product loss during workup.- Carefully perform the aqueous washes to avoid prolonged contact with acidic or basic solutions, which can cause hydrolysis.- Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent.
Presence of Starting Material in Final Product Incomplete acetylation.- Increase the reaction time or temperature (while monitoring for byproduct formation).- Use a slight excess (1.1-1.2 equivalents) of acetic anhydride.
Hydrolysis during workup.- Minimize the time the reaction mixture is in contact with aqueous acid or base.- Use cooled aqueous solutions for washing.
Presence of a Higher Polarity Byproduct Diacetylation of the amino group.- Avoid using a large excess of acetic anhydride.- Control the reaction temperature; elevated temperatures can promote diacetylation.- Purify the crude product using column chromatography on silica gel.
Difficulty in Product Isolation/Crystallization Presence of impurities.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures for the acetylation of 2-aminothiazoles.

Materials:

  • 2-amino-5-bromothiazole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (or another suitable inert solvent)

  • Ethyl acetate

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1.0 equivalent) in a mixture of dichloromethane and pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with dilute aqueous hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Synthesis cluster_start Start cluster_reaction Reaction Monitoring cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Initiate Synthesis reaction_outcome Reaction Complete? start->reaction_outcome product_purity Pure Product? reaction_outcome->product_purity Yes incomplete_reaction Incomplete Reaction reaction_outcome->incomplete_reaction No final_product This compound product_purity->final_product Yes impurities Impurities Detected product_purity->impurities No low_yield Low Yield incomplete_reaction->low_yield starting_material Unreacted Starting Material impurities->starting_material diacetylated Diacetylated Byproduct impurities->diacetylated hydrolysis Hydrolysis Product impurities->hydrolysis starting_material->low_yield diacetylated->low_yield hydrolysis->low_yield

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Acetamido-5-bromothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-acetamido-5-bromothiazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO2).[1][2] A suitable mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[2]

Q2: How do I determine the optimal solvent system using TLC?

A2: To determine the best solvent system, spot your crude sample on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2 to 0.3.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.

Q3: My product is not eluting from the column. What should I do?

A3: If your product is stuck on the column, the mobile phase is likely not polar enough.[2] You can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For very polar impurities, a small amount of an even more polar solvent, like methanol, can be added to the mobile phase to wash the column at the end of the purification.

Q4: The separation between my product and an impurity is poor. How can I improve the resolution?

A4: Poor separation can be due to several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column.[2] Try a less polar solvent system (a higher percentage of hexane).

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to load 1-5% of the silica gel's weight with your crude material.[4]

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and poor separation.[5] Ensure the column is packed uniformly.

  • Flow Rate: A very fast flow rate can decrease the resolution. If using flash chromatography, you can reduce the pressure. In gravity chromatography, you can partially close the stopcock.

Q5: The purified product is still impure. What are the possible reasons?

A5: Contamination of the final product can occur for several reasons:

  • Overlapping Fractions: You may have combined fractions that contained both your product and an impurity with a similar Rf value. It is crucial to analyze each fraction by TLC before combining them.

  • Column Cracking: If the silica gel bed cracks, it can allow the crude mixture to travel down the column without proper separation. This can happen if the column runs dry.

  • Impurity Co-elution: An impurity may have a very similar polarity to your product, making separation by silica gel chromatography difficult. In this case, you might need to consider a different purification technique, such as recrystallization or using a different stationary phase like alumina.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[6] The amount of silica gel should be 20 to 50 times the weight of the crude product.[5]

  • Packing the Column:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column and allow it to settle, ensuring a level and compact bed.[6]

    • Continuously tap the column gently to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica surface. Caution: Do not let the column run dry.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your compound and any more polar impurities.[6]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Analyze each fraction by TLC to determine which ones contain the pure product.

  • Combining and Concentrating:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

Data Presentation

ParameterDescriptionTypical Values
Stationary Phase The solid adsorbent used in the column.Silica Gel (60-120 or 230-400 mesh)
Mobile Phase The solvent system used to elute the compounds.Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate)
Rf of Product The retention factor of this compound.~0.25 in 20% Ethyl Acetate/Hexane (example)
Rf of Impurities The retention factors of potential impurities.Varies (e.g., less polar impurity at ~0.5, more polar at ~0.1)
Elution Order The order in which compounds elute from the column.Less polar compounds elute first, followed by more polar compounds.
Loading Capacity The amount of crude product relative to the adsorbent.1-5 g crude product per 100 g silica gel

Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_crude Dissolve Crude Product dissolve_crude->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate to Yield Pure Product combine_fractions->concentrate final_product final_product concentrate->final_product Purified This compound

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Purifying 2-Acetamido-5-bromothiazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Acetamido-5-bromothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How can I determine the optimal solvent ratio in a mixed solvent system?

A2: To determine the optimal ratio, dissolve a small amount of your crude this compound in the solvent in which it is more soluble (e.g., DMF or ethanol) at an elevated temperature. Then, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy, indicating the saturation point. Add a small amount of the primary solvent back into the solution until it becomes clear again. This process will help you identify the ideal solvent ratio for achieving a high yield of pure crystals upon cooling.

Q3: What is a typical recovery rate for the recrystallization of this compound?

A3: A typical recovery rate for recrystallization is generally less than 100% due to the compound's finite solubility even at low temperatures.[3] For related compounds like 2-amino-5-bromothiazole recrystallized from water, an 81% recovery has been reported.[2] The final yield will depend on factors such as the purity of the crude material, the choice of solvent, and the precision of the experimental technique.

Q4: Can I use charcoal to decolorize my this compound solution?

A4: Yes, decolorizing charcoal can be used to remove colored impurities. However, it should be used judiciously, as excessive amounts can adsorb the desired compound, leading to a lower yield.[4] A small amount of charcoal should be added to the hot solution before filtration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form.[3][5] - Supersaturation: The solution is saturated, but crystal nucleation has not initiated.[3]- Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of pure this compound.[6]
Low Yield - Excessive solvent: A significant amount of the product remains dissolved in the mother liquor.[4][6] - Premature crystallization: Crystals formed during hot filtration and were lost.[6] - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Pre-heat glassware: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystal formation.[6] - Allow for adequate cooling: Let the solution cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
"Oiling Out" (Formation of an oil instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent. [5][6] - The solution is cooling too rapidly. - High concentration of impurities. - Re-dissolve and add more solvent: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] - Use a different solvent system: Select a solvent with a lower boiling point.
Persistent Impurities in Crystals - Rapid cooling: Impurities can become trapped in the crystal lattice if the crystals form too quickly.[4][6] - Similar solubility of impurities: The impurities may have solubility characteristics very similar to this compound in the chosen solvent.- Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[4] - Consider an alternative purification method: If recrystallization is ineffective, techniques like column chromatography may be necessary.[6]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., DMF/water or ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow A Crude 2-Acetamido- 5-bromothiazole B Dissolve in minimal hot solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (crystal formation) C->D E Vacuum Filtration (isolate crystals) D->E F Wash with ice-cold solvent E->F G Dry Crystals F->G H Pure 2-Acetamido- 5-bromothiazole G->H

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 A1_1 Reduce Solvent Volume Q1->A1_1 Yes Q2 Low Yield? Q1->Q2 No A1_2 Induce Crystallization (scratch/seed) A1_1->A1_2 A2_1 Minimize Solvent Use Q2->A2_1 Yes Q3 Oiling Out? Q2->Q3 No A2_2 Pre-heat Glassware A2_1->A2_2 A3_1 Re-dissolve, add more solvent, cool slowly Q3->A3_1 Yes Q4 Impure Crystals? Q3->Q4 No A4_1 Ensure Slow Cooling Q4->A4_1 Yes A4_2 Consider Column Chromatography A4_1->A4_2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Addressing Regioselectivity in the Bromination of 2-Acetamidothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-acetamidothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving regioselective bromination of this key heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 2-acetamidothiazole?

A1: The main challenge is controlling the regioselectivity of the reaction. The thiazole ring is activated towards electrophilic substitution by the acetamido group, primarily at the C5 position. However, over-bromination to form the 2-acetamido-4,5-dibromothiazole is a common side reaction that can be difficult to prevent, leading to purification challenges and reduced yields of the desired mono-brominated product.

Q2: Which brominating agent is better for selective mono-bromination: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for achieving selective mono-bromination of 2-acetamidothiazole.[1] NBS is a milder and more selective brominating agent compared to the highly reactive elemental bromine.[1] Using Br₂ often leads to a higher degree of over-bromination and can be more hazardous to handle due to its corrosive and toxic nature.[1]

Q3: What is the expected regiochemistry of the mono-bromination of 2-acetamidothiazole?

A3: The electrophilic bromination of 2-acetamidothiazole is expected to occur predominantly at the C5 position of the thiazole ring. This is due to the directing effect of the electron-donating acetamido group at the C2 position, which increases the electron density at C5, making it the most nucleophilic site for electrophilic attack.

Q4: How can I monitor the progress of the bromination reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By comparing the TLC profile of the reaction mixture to that of the starting material (2-acetamidothiazole), you can observe the consumption of the starting material and the formation of the product(s). Staining with a suitable agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.

Q5: My purified product is an oil instead of a solid. What should I do?

A5: If you obtain an oil, it may contain impurities or residual solvent. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane, to induce solidification.[3] If that fails, re-purification by column chromatography with a carefully selected eluent system may be necessary.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of 2-acetamidothiazole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material.1. Use freshly recrystallized NBS or a fresh bottle of bromine. 2. Gradually increase the reaction temperature and/or time while monitoring by TLC. 3. Ensure the 2-acetamidothiazole is pure and dry.
Formation of Multiple Products (Poor Regioselectivity) 1. Highly reactive brominating agent (e.g., Br₂). 2. Reaction temperature is too high. 3. Incorrect stoichiometry (excess brominating agent).1. Switch to a milder brominating agent like NBS.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C or below).[1] 3. Use a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate.
Significant Amount of Di-brominated Product 1. Excess brominating agent used. 2. Prolonged reaction time. 3. High reaction temperature.1. Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent or slightly less). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction.[1]
Difficulty in Purifying the Product 1. Inseparable mixture of mono- and di-brominated products. 2. Product instability on silica gel.1. Optimize the reaction conditions to maximize the formation of the mono-brominated product. If a mixture is obtained, try careful column chromatography with a shallow gradient.[3] 2. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography or consider purification by recrystallization.
Low Yield of Desired Product 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions or decomposition.1. Ensure the reaction has gone to completion by TLC monitoring. 2. Optimize extraction and purification procedures. Minimize the number of transfer steps and use appropriate solvent volumes. 3. Use milder reaction conditions (lower temperature, NBS instead of Br₂) and ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.

Data Presentation

The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the bromination of 2-aminothiazole derivatives. The following table summarizes typical yields for related compounds, which can serve as a guide for optimizing the bromination of 2-acetamidothiazole.

Table 1: Comparison of Brominating Agents for 2-Aminothiazole Derivatives

Brominating AgentSubstrateSolventTemperature (°C)Typical Yield (%)Key Considerations
N-Bromosuccinimide (NBS)2-Amino-4-t-butylthiazoleAcetonitrile0-1090-98Milder reaction, easier to handle, generally higher selectivity for mono-bromination.[1]
Liquid Bromine (Br₂)2-Amino-4-t-butylthiazoleAcetic Acid0-1088-95Highly corrosive and hazardous, may lead to over-bromination.[1]
Copper(II) Bromide (CuBr₂)2-Aminothiazole derivativeAcetonitrileRoom Temp.~90Good for regioselectivity, may require longer reaction times.[1]

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure adapted for the selective C5-bromination of 2-acetamidothiazole.

Materials:

  • 2-Acetamidothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-acetamidothiazole (1.0 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[4]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[4]

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-acetamido-5-bromothiazole.[2]

Protocol 2: Bromination using Elemental Bromine

This protocol provides an alternative method using liquid bromine, which may require more careful control to avoid over-bromination.

Materials:

  • 2-Acetamidothiazole

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-acetamidothiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5 °C.[4]

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.[4]

  • Once the reaction is complete, pour the mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is around 8. The product may precipitate.[4]

  • Collect any precipitate by vacuum filtration or extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.[4]

Visualizations

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Acetamidothiazole dissolve Dissolve in Appropriate Solvent start->dissolve brom_agent Brominating Agent (NBS or Br2) add_brom Slowly Add Brominating Agent brom_agent->add_brom cool Cool to 0 °C dissolve->cool cool->add_brom react Stir and Monitor by TLC add_brom->react quench Quench Reaction react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end This compound purify->end

General workflow for the bromination of 2-acetamidothiazole.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check TLC: Incomplete Reaction? start->check_reaction check_products Check TLC/NMR: Multiple Products? start->check_products solution_incomplete Increase Reaction Time/Temp Check Reagent Quality check_reaction->solution_incomplete Yes solution_multi Lower Temperature Use Milder Reagent (NBS) Adjust Stoichiometry check_products->solution_multi Yes solution_purification Optimize Chromatography (Shallow Gradient, Deactivated Silica) Attempt Recrystallization check_products->solution_purification No, but impure

Troubleshooting decision tree for bromination issues.

References

troubleshooting low yields in Suzuki coupling of bromothiazole substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving bromothiazole substrates.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki coupling reaction with a bromothiazole substrate giving a low yield or failing completely?

Low yields in Suzuki couplings with bromothiazoles, which are electron-rich heteroaryl halides, often stem from a few common issues. These include suboptimal choice of catalyst and ligand, inappropriate base or solvent selection, catalyst deactivation by oxygen, and the prevalence of side reactions like protodebromination or protodeboronation.[1][2] A systematic approach to troubleshooting is essential for these challenging substrates.

Q2: I'm observing significant protodebromination (loss of the bromine atom from my thiazole). How can I prevent this?

Protodebromination is a frequent side reaction with electron-rich heterocyclic systems like bromothiazoles.[1] This occurs when the starting material is converted to the corresponding thiazole before coupling. To mitigate this:

  • Use Milder Bases: Strong bases can accelerate this side reaction. Consider switching from strong bases like hydroxides or alkoxides to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1]

  • Lower the Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired coupling but can significantly decrease the rate of protodebromination.[1]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried, degassed solvents and ensure all reagents are anhydrous.[1]

  • Optimize the Ligand: Certain ligands may favor reductive elimination pathways that lead to this side reaction. Screening different phosphine ligands can be beneficial.[1]

Q3: My boronic acid/ester appears to be decomposing, leading to a low yield. What is happening and how can I fix it?

This side reaction is known as protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[3] It is a very common reason for low yields, especially with unstable heteroaryl boronic acids.[3][4]

  • Use Boronic Esters: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6] Other stabilizing esters, like MIDA boronates, can be used for a "slow-release" strategy.[3]

  • Choose the Right Base: For base-sensitive boronic acids, potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective choices.[4][7]

  • Increase Reaction Rate: A faster catalytic turnover can help the desired coupling reaction outcompete the slower protodeboronation side reaction. Employing more active catalyst systems (see Q4) is a key strategy.[3]

  • Work Under Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can facilitate protodeboronation. Using anhydrous solvents may be necessary for particularly sensitive substrates.[1][4]

Q4: What are the best catalyst and ligand combinations for bromothiazole substrates?

The choice of palladium source and ligand is critical for challenging heteroaryl couplings.[1]

  • Avoid Basic Ligands: Triphenylphosphine (PPh₃) is often inefficient for these types of substrates.[1][8]

  • Use Bulky, Electron-Rich Ligands: Modern Buchwald-type ligands are highly effective. Ligands such as SPhos, XPhos, and Cy-JohnPhos have been shown to give high yields in the coupling of bromothiazoles and other nitrogen-rich heterocycles.[1][2][9]

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results and higher turnover rates compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][10][11]

Q5: How do I choose the right base and solvent for my reaction?

The base and solvent system is crucial for activating the boronic acid and ensuring all components remain in solution.

  • Base Selection: Potassium phosphate (K₃PO₄) is often a highly effective base for difficult couplings, including those with nitrogen-containing heterocycles.[1][2] Cesium carbonate (Cs₂CO₃) is another strong contender. The base must be strong enough to form the borate anion but not so strong that it degrades the substrate.[4]

  • Solvent System: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, and DMF/water.[5][12] The solvent must be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[5]

Q6: My reaction has stalled or is incomplete. What troubleshooting steps should I take?

If the reaction stops before the starting material is fully consumed, consider the following workflow.

A logical workflow for troubleshooting stalled reactions.

Data Summary Tables

Table 1: Troubleshooting Summary

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction Inactive catalyst systemSwitch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a reliable Pd source (e.g., Pd₂(dba)₃ or a pre-catalyst).[1][2]
Ineffective baseUse a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][4]
Oxygen contaminationEnsure rigorous degassing of solvents and maintain a strict inert (N₂ or Ar) atmosphere.[1][13]
Protodebromination Base is too strong / Temperature is too highUse a milder base (K₃PO₄, K₂CO₃) and/or lower the reaction temperature.[1]
Presence of a proton sourceUse anhydrous solvents and reagents.[1]
Protodeboronation Unstable boronic acidSwitch to a more stable boronic ester (e.g., pinacol ester).[3][5]
Slow catalytic turnoverUse a more active catalyst/ligand system to accelerate the desired coupling.[3]
Homocoupling of Boronic Acid Oxygen in the reaction mixtureImprove degassing procedures and ensure a tight seal on the reaction vessel.[5][12]

Table 2: Recommended Starting Conditions for Screening

ParameterCondition A (General)Condition B (For Challenging Substrates)
Bromothiazole 1.0 equiv1.0 equiv
Boronic Acid/Ester 1.2 - 1.5 equiv1.5 equiv
Palladium Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 Pre-catalyst (2-3 mol%)
Ligand SPhos (2-4 mol%)(Included in pre-catalyst)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or Anhydrous Dioxane
Temperature 80 - 100 °C100 - 110 °C

Key Experimental Protocol

Protocol 1: General Procedure for Suzuki Coupling of Bromothiazole with a Boronic Ester

This protocol is a robust starting point for challenging bromothiazole substrates.

Materials:

  • Bromothiazole substrate (1.0 equiv)

  • Boronic Pinacol Ester (1.5 equiv)

  • SPhos Pd G2 Pre-catalyst (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromothiazole, boronic pinacol ester, SPhos Pd G2 pre-catalyst, and anhydrous K₃PO₄.

  • Seal the flask with a septum or cap.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed flask in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material (typically the bromothiazole). Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

// Invisible nodes for labels node [style=invis, shape=plaintext, width=0.1, height=0.1]; oa_label; trans_label; re_label;

pd0 -> pd2_ox [label=" Oxidative\n Addition", fontcolor="#202124", color="#EA4335"]; pd2_ox -> pd2_trans [label=" Transmetalation", fontcolor="#202124", color="#34A853"]; pd2_trans -> pd0 [label=" Reductive\n Elimination", fontcolor="#202124", color="#EA4335"];

// Invisible edges for positioning labels edge [style=invis]; R1Br [label="R¹-Br\n(Bromothiazole)", shape=plaintext, fontcolor="#202124"]; R2B [label="[R²-B(OR)₂(OH)]⁻\n(Activated Boronate)", shape=plaintext, fontcolor="#202124"]; R1R2 [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];

R1Br -> pd0; R2B -> pd2_ox; pd2_trans -> R1R2; } }

The catalytic cycle of the Suzuki-Miyaura reaction.

// Causes cause_h2o [label="Water / Protons", fillcolor="#F1F3F4"]; cause_o2 [label="Oxygen", fillcolor="#F1F3F4"]; cause_base [label="Strong Base /\nHigh Temperature", fillcolor="#F1F3F4"]; cause_slow [label="Slow Reaction Rate", fillcolor="#F1F3F4"];

// Side Reactions sr_debor [label="Protodeboronation\n(R²-B(OR)₂ → R²-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sr_debrom [label="Protodebromination\n(R¹-Br → R¹-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sr_homo [label="Homocoupling\n(2 x R²-B(OR)₂ → R²-R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships cause_h2o -> sr_debor; cause_h2o -> sr_debrom; cause_base -> sr_debrom; cause_o2 -> sr_homo; cause_slow -> sr_debor; cause_slow -> sr_debrom; } }

Relationship between causes and common side reactions.

References

stability and degradation pathways of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and potential degradation pathways of 2-Acetamido-5-bromothiazole. It includes troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored under specific conditions. It is typically recommended to store the compound at room temperature (10°C - 25°C) or refrigerated (2-8°C) in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, keeping it in an inert atmosphere is also advised.[3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively published, compounds with a 2-acetamido-thiazole structure are susceptible to several degradation mechanisms:

  • Hydrolysis: The acetamido group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield 2-amino-5-bromothiazole. The thiazole ring itself can also be susceptible to hydrolysis.[4]

  • Oxidation: The thiazole ring is prone to oxidation, which can lead to ring-opening and the formation of various degradation products.[4]

  • Photolysis: Exposure to UV or visible light can induce complex rearrangements and degradation of the thiazole moiety.[4][5]

  • Thermolysis: High temperatures can cause thermal decomposition, leading to the release of irritating gases and vapors.[3]

Q3: What analytical methods are best for studying the stability and degradation of this compound?

A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating the parent compound from its degradation products.[4] For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its sensitivity and ability to provide molecular weight and fragmentation information.[4][6]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH, as well as oxidative and photolytic stress.[6][7] The goal is to generate potential degradation products to establish degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods capable of separating all degradants from the active pharmaceutical ingredient (API).[7][8]

Troubleshooting Guide

Q5: I see unexpected peaks in my HPLC chromatogram after my experiment. What could they be?

A5: Unexpected peaks could be either impurities from the synthesis or degradation products.

  • Analyze an unstressed sample: Run a chromatogram of the compound as received. Any peaks other than the main compound are likely synthesis-related impurities.

  • Compare stressed vs. unstressed samples: If new peaks appear or existing minor peaks grow significantly in samples subjected to heat, light, or chemical treatment, they are likely degradation products.[8]

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine peak purity. If a peak is spectrally inhomogeneous, it may contain a co-eluting degradant.[7]

Q6: The color of my solid compound has changed from light yellow to a darker shade during storage. Is it degrading?

A6: A change in color often indicates chemical instability or degradation. Thiazole derivatives can be unstable and may decompose or polymerize over time, turning darker.[9] You should re-analyze the material using a stability-indicating method like HPLC to quantify the purity and identify any potential degradants. Ensure storage conditions are optimal (see Q1) to minimize further degradation.

Q7: My reaction yield is consistently low when using this compound. Could the starting material be the issue?

A7: Yes, the purity and stability of the starting material are critical. If the compound has degraded during storage, the actual amount of active starting material is lower than weighed, leading to reduced yields. It is recommended to verify the purity of the starting material by HPLC or another suitable analytical technique before use, especially if it has been stored for an extended period or under suboptimal conditions.

Quantitative Data Summary

For researchers designing stability and degradation studies, the following tables provide recommended starting points and conditions.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionSource
Temperature2-8°C or 10-25°C[1][2]
AtmosphereInert Atmosphere; Tightly closed container[3]
LightProtected from light[4][5]
ContainerWell-ventilated, dry place[3]

Table 2: Typical Conditions for Forced Degradation Studies

These are general conditions and should be optimized to achieve a target degradation of 5-20%.[7][10]

Stress ConditionReagent/ConditionTemperatureDurationSource
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 60°C24 - 48 hours[4][11]
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 60°C24 - 48 hours[4]
Oxidation3% - 30% H₂O₂Room Temperature24 hours[4][12]
Thermal DegradationSolid State105°C48 hours[4][11]
Photolytic DegradationUV (e.g., 254 nm) & Visible LightAmbientAs per ICH Q1B[4][5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

2. Application of Stress Conditions:

  • Control Sample: Dilute the stock solution with the analysis mobile phase to a suitable concentration.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, cool the solution and neutralize it with an equivalent volume and concentration of NaOH.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Before analysis, cool the solution and neutralize it with an equivalent volume and concentration of HCl.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[4]

  • Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the mobile phase to the target concentration.[4]

3. Sample Analysis:

  • Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method.

  • Use an LC-MS/MS method to identify the mass-to-charge ratio (m/z) of any significant degradation products to aid in structure elucidation.[4]

Visualizations

Degradation Pathways and Experimental Workflows

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis_prod 2-Amino-5-bromothiazole parent->hydrolysis_prod  Hydrolysis (Acid/Base) oxidation_prod Ring-Opened Products parent->oxidation_prod  Oxidation (e.g., H₂O₂) photolysis_prod Rearrangement Products parent->photolysis_prod  Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid, 105°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via HPLC-UV / LC-MS neutralize->analyze elucidate Characterize Degradants & Establish Pathways analyze->elucidate

Caption: General workflow for a forced degradation study.

G start Issue: Unexpected Peaks in HPLC Chromatogram q1 Analyze an unstressed (control) sample? start->q1 a1_yes Peaks are likely synthesis impurities q1->a1_yes  Yes q2 Are new peaks appearing or growing in stressed samples? q1->q2  No a2_yes Peaks are likely degradation products q2->a2_yes  Yes a2_no Peaks are likely stable impurities. Verify with peak purity analysis. q2->a2_no  No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

methods for removing unreacted starting materials from 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetamido-5-bromothiazole and the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and impurities in the synthesis of this compound?

The synthesis of this compound typically proceeds via the acetylation of 2-amino-5-bromothiazole. Therefore, the most common unreacted starting material is 2-amino-5-bromothiazole. Other potential impurities include:

  • Excess Acetylating Agent: Acetic anhydride or acetyl chloride are commonly used for the acetylation step.

  • Di-acetylated Product: Although less common, over-acetylation can lead to the formation of a di-acetylated byproduct.

  • Starting Materials from the Preceding Step: If the 2-amino-5-bromothiazole used was not pure, impurities from its synthesis, such as 2-aminothiazole, may be carried over.

  • Colored Impurities: Residual bromine or other colored byproducts can lead to product discoloration.[1]

Q2: Which purification methods are most effective for removing unreacted starting materials from this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities, especially for large-scale purification.[1] The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography is highly effective for separating compounds with different polarities and is ideal for achieving high purity, particularly on a smaller scale.[2][3]

Q3: How can I remove residual acetic anhydride from the reaction mixture?

Excess acetic anhydride can often be removed during the aqueous workup, as it hydrolyzes to acetic acid.[4] However, if it persists, the following methods can be employed:

  • Quenching with Water or Alcohol: Adding water or an alcohol like methanol to the reaction mixture will convert the acetic anhydride to acetic acid or an acetate ester, respectively, which can then be more easily removed by extraction.[4][5]

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene can help remove residual acetic acid.[6]

  • Aqueous Wash: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize acetic acid and help remove it into the aqueous layer.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Product loss during transfers and workup. - Inefficient purification (co-elution or co-crystallization with impurities).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize transfers and ensure efficient extraction. - Optimize the purification protocol (see detailed protocols below). For column chromatography, adjust the solvent polarity. For recrystallization, screen for a more suitable solvent.
Product is Discolored (Yellowish or Brownish) - Presence of residual bromine or colored impurities.- Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine.[1] - During recrystallization, activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[1][2]
Difficulty in Product Crystallization - Presence of significant impurities inhibiting crystal formation. - Incorrect solvent system for recrystallization.- Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove major impurities.[2] - Screen for an optimal recrystallization solvent or solvent mixture.[1][2] - Seeding the solution with a small crystal of the pure product can induce crystallization.[1]
Oily Product Obtained After Purification - Residual high-boiling point solvent. - The purified compound has a low melting point or is an oil at room temperature. - Contamination with grease.- Dry the product under high vacuum to remove residual solvents.[2] - Confirm the melting point of the pure compound from literature. - Ensure clean glassware and avoid using excessive grease on joints.
Poor Separation During Column Chromatography - Inappropriate solvent system. - Column overloading.- Optimize the eluent system using TLC to achieve a good separation of spots, with an Rf value for the product ideally between 0.2 and 0.4.[8] - Use a shallower solvent gradient during elution. - As a general guideline, load the column with an amount of crude material that is 1-5% of the silica gel weight.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale solvent screening. Ethanol or ethanol/water mixtures are often good starting points.[9]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent by heating. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.[2]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution. Swirl for a few minutes.[2]

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.[2]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an optimal solvent system (eluent). A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent will give a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[2]

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2]

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting with the low-polarity solvent system. To elute the product, you may need to gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[2]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Quantitative Data Summary

Parameter Recrystallization Column Chromatography Reference
Typical Solvents Ethanol, Ethanol/Water, IsopropanolEthyl Acetate/Hexanes, Methanol/Dichloromethane[2][8][9]
Typical Yield 60-95% (highly dependent on purity of crude material)50-90%[10]
Target Rf Value (TLC) N/A0.2 - 0.4[8]
Sample Loading Capacity High (suitable for large scale)Low to Medium (1-5% of silica gel weight)[1][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography start->column_chromatography Adsorb on silica, elute with solvent gradient analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered During Purification low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration oily_product Oily Product start->oily_product poor_separation Poor Separation (Column) start->poor_separation yield_solutions Optimize Reaction Conditions Minimize Transfers Refine Purification Protocol low_yield->yield_solutions color_solutions Wash with Sodium Thiosulfate Use Activated Carbon discoloration->color_solutions oil_solutions Dry Under High Vacuum Verify Melting Point oily_product->oil_solutions separation_solutions Optimize Eluent via TLC Reduce Column Loading Use Shallower Gradient poor_separation->separation_solutions

References

Technical Support Center: Synthesis of 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Acetamido-5-bromothiazole, with a special focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the acetylation of 2-aminothiazole to form 2-acetamidothiazole. The second step is the regioselective bromination of the 2-acetamidothiazole at the 5-position of the thiazole ring.

Q2: Which brominating agents are suitable for this synthesis?

A2: Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often preferred as it is a milder and easier-to-handle reagent, which can provide better control over the reaction and minimize over-bromination.

Q3: How does solvent choice impact the bromination of 2-acetamidothiazole?

A3: The solvent is a critical parameter that can influence reaction rate, yield, and purity. Polar solvents may accelerate the reaction but can also promote side reactions, such as the formation of di-brominated byproducts. Less polar solvents might offer higher selectivity for the desired mono-brominated product. The solubility of the starting material and intermediates in the chosen solvent is also a key consideration.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the primary safety concerns for this synthesis?

A5: When using elemental bromine, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as bromine is a hazardous and corrosive substance. The bromination reaction can be exothermic, so careful temperature control is necessary to prevent a runaway reaction.

Data Presentation

Starting MaterialBrominating AgentSolventYield (%)Reference Compound
2-AminothiazoleBromineAcetic Acid75%2-Amino-5-bromothiazole[1]
Substituted 2-aminobenzothiazoleElemental BromineGlacial Acetic AcidNot specifiedBrominated 2-aminobenzothiazole[2]
Substituted 2-aminobenzothiazoleN-Bromosuccinimide1,2-Dimethoxyethane (DME)Not specifiedBrominated 2-aminobenzothiazole[2]
2-Amino-4-t-butylthiazoleN-BromosuccinimideDichloromethane (DCM)Not specified2-Amino-5-bromo-4-t-butylthiazole[3]
2-Amino-4-t-butylthiazoleBromineGlacial Acetic AcidNot specified2-Amino-5-bromo-4-t-butylthiazole[3]

Note: The yields presented are for related but not identical molecules. Reaction conditions such as temperature, concentration, and reaction time will also significantly impact the outcome. Optimization of these parameters for the synthesis of this compound is recommended.

Experimental Protocols

This section provides a general methodology for the two-step synthesis of this compound.

Step 1: Synthesis of 2-Acetamidothiazole

Materials:

  • 2-Aminothiazole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Add pyridine dropwise to catalyze the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetamidothiazole.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 2-Acetamidothiazole

  • N-Bromosuccinimide (NBS) or Elemental Bromine

  • Solvent (e.g., Acetic Acid, Dichloromethane, 1,2-Dimethoxyethane)

Procedure using NBS (Milder Method):

  • Dissolve 2-acetamidothiazole in the selected solvent in a round-bottom flask protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add NBS portion-wise over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench any remaining NBS by adding a 10% aqueous solution of sodium thiosulfate.[3]

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure using Elemental Bromine:

  • Dissolve 2-acetamidothiazole in glacial acetic acid and cool the solution to 0-5 °C.

  • Slowly add a solution of elemental bromine in glacial acetic acid dropwise, maintaining the low temperature.[3]

  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.[3]

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.[3]

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Suboptimal solvent choice.- Increase reaction time or temperature (with caution). - Ensure efficient stirring. - Maintain low temperatures during bromination to prevent degradation.[3] - Screen different solvents (e.g., acetic acid, DCM, DME) to find the optimal one for your specific conditions.
Formation of Di-brominated Impurity - Excess of brominating agent. - High reaction temperature.- Use no more than 1.05 equivalents of the brominating agent.[3] - Add the brominating agent slowly to the reaction mixture.[3] - Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction.[3]
Poor Regioselectivity (Bromination at other positions) - Reaction conditions favoring multiple substitutions. - Use of a highly reactive brominating agent.- Use a milder brominating agent like NBS.[2] - Carefully control the stoichiometry of the brominating agent. - Adjust the reaction temperature; lower temperatures often increase selectivity.[2]
Product is an oil instead of a solid - Presence of impurities.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Purify the product using column chromatography.
Reaction does not start or is very slow - Poor solubility of starting material. - Low reaction temperature.- Choose a solvent in which the starting material has good solubility. - Gradually increase the reaction temperature while monitoring for side product formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination start1 Dissolve 2-Aminothiazole in Solvent add_reagents1 Add Acetic Anhydride & Pyridine start1->add_reagents1 react1 Stir at Room Temperature add_reagents1->react1 workup1 Quench, Extract, & Purify react1->workup1 product1 2-Acetamidothiazole workup1->product1 start2 Dissolve 2-Acetamidothiazole in Solvent product1->start2 cool Cool to 0-5 °C start2->cool add_br Add Brominating Agent (e.g., NBS) cool->add_br react2 Stir at 0-5 °C add_br->react2 workup2 Quench, Extract, & Purify react2->workup2 product2 This compound workup2->product2

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction? issue->cause1 cause2 Product Degradation? issue->cause2 cause3 Suboptimal Solvent? issue->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature (with caution) cause1->solution1b Yes solution2a Maintain Low Temperature during Bromination cause2->solution2a Yes solution3a Screen Different Solvents (e.g., Acetic Acid, DCM, DME) cause3->solution3a Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting catalysts and troubleshooting common issues encountered during cross-coupling reactions with 2-acetamido-5-bromothiazole. The information is presented in a question-and-answer format to directly address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most frequently employed cross-coupling reactions for functionalizing this compound are Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are invaluable for creating C-C, C-N, and C-O bonds, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.

Q2: Which palladium catalysts and ligands are a good starting point for Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings with heteroaryl bromides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. The choice of base is also critical, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ often proving effective.

Q3: I am observing low to no conversion in my cross-coupling reaction. What are the likely causes?

A3: Low or no conversion can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species may not be generated or could be deactivated by impurities or coordination with the thiazole nitrogen. Ensure your reaction is performed under an inert atmosphere.

  • Poor Oxidative Addition: The C-Br bond on the electron-rich thiazole ring may be less reactive towards oxidative addition. Using electron-rich and bulky ligands can help facilitate this step.

  • Inefficient Transmetalation: The organometallic reagent (e.g., boronic acid) may not be sufficiently activated. The choice of base is crucial here.

  • Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.

Q4: How can I minimize side reactions like debromination and homocoupling?

A4:

  • Debromination (Protodebromination): This side reaction, where the bromine is replaced by a hydrogen, can be minimized by using anhydrous solvents, ensuring a rigorously inert atmosphere, and potentially using a milder base or lower reaction temperature.

  • Homocoupling: The formation of symmetrical dimers of your starting materials can often be suppressed by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst system.

Catalyst Selection and Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with boronic acids or their esters.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Often effective for heteroaryl bromides.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands promote oxidative addition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1), DMF, or TolueneCommon solvents for Suzuki couplings.
Temperature 80-110 °CSufficient energy to overcome activation barriers.

Troubleshooting Suzuki Coupling:

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst systemScreen different palladium precatalysts and bulky phosphine ligands (e.g., Buchwald ligands).
Inappropriate baseTry a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Debromination Reaction temperature too high; strong baseLower the reaction temperature and/or switch to a milder base like K₂CO₃.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and reaction mixture.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with stirring at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - this compound - Boronic Acid - Base Catalyst Add Pd Catalyst & Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, & Wash Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Coupling

The Heck reaction couples this compound with an alkene to form a substituted alkene.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (1-5 mol%)Common and effective palladium source for Heck reactions.
Ligand P(o-tol)₃ or PPh₃ (2-10 mol%)Standard phosphine ligands for Heck couplings.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents)Organic or inorganic base to neutralize the HBr formed.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.

Troubleshooting Heck Coupling:

IssuePotential CauseSuggested Solution
Low Yield Low catalyst activityTry a more electron-rich ligand or a palladacycle catalyst.
Steric hindranceFor sterically demanding substrates, consider using bulkier phosphine ligands.
Double Bond Isomerization Slow reductive eliminationThe addition of certain additives like silver salts can sometimes suppress isomerization.
Poor Regioselectivity Electronic and steric factors of the alkeneThe regioselectivity is often dependent on the specific alkene substrate.

Experimental Protocol: General Procedure for Heck Coupling

  • In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.).

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).

  • Seal the tube and heat the mixture at 120-140 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to couple this compound with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A common and effective palladium catalyst for Sonogashira reactions.
Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or Dipea (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the substrates.

Troubleshooting Sonogashira Coupling:

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly distilled amine base.
Homocoupling of the alkyne (Glaser coupling)Minimize exposure to oxygen. Running the reaction at lower temperatures can sometimes help.
Decomposition of Substrates High reaction temperatureAttempt the reaction at a lower temperature for a longer duration.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Technical Support Center: Managing Reaction Exotherms in Large-Scale Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during the large-scale synthesis of thiazoles, with a particular focus on the Hantzsch thiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during large-scale thiazole synthesis experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is increasing much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: An uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation requiring immediate action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if available.

  • Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, inert solvent to rapidly cool and dilute the reaction mixture.

  • Alert Personnel: Inform all personnel in the immediate vicinity and follow established emergency shutdown and evacuation procedures if the temperature cannot be controlled.

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: Thoroughly review all reaction parameters, including reactant concentrations, addition rates, and catalyst loading.

  • Conduct Calorimetry Studies: Perform heat flow calorimetry or Differential Scanning Calorimetry (DSC) on a smaller scale to determine the reaction's heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing an adequate cooling system for the larger scale.[2]

  • Ensure Proper Mixing: Inadequate stirring can lead to localized hot spots.[2] Ensure the agitation is sufficient for the reactor volume and viscosity of the reaction mixture.

Issue 2: Slower Than Expected or No Initial Exotherm

Q: I've started the addition of my reagents, but I'm not observing the expected temperature increase. What could be the problem?

A: A lack of an initial exotherm can be dangerous as unreacted starting material may accumulate, leading to a sudden and violent reaction later.[3]

Possible Causes and Solutions:

  • Low Reaction Temperature: The initial temperature may be too low for the reaction to initiate. Cautiously and in a controlled manner, consider slightly increasing the jacket temperature to reach the activation temperature of the reaction.

  • Impurities in Reagents: Impurities, especially water, in the starting materials can inhibit the reaction. Ensure all reagents are of the appropriate purity and are properly dried.

  • Inactive Catalyst: If a catalyst is used, it may be inactive. Ensure the catalyst is fresh and has been stored under the correct conditions.

  • Poor Mixing: Insufficient agitation may prevent the reactants from coming into contact. Verify that the stirrer is functioning correctly and at an appropriate speed.

Issue 3: Inconsistent Product Yield and Formation of Byproducts

Q: I'm observing inconsistent product yields and the formation of impurities. Could this be related to exotherm management?

A: Yes, poor temperature control can lead to side reactions and degradation of the product, resulting in lower yields and impurities.

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Ensure the reactor temperature is maintained within the optimal range for the desired reaction. Use a reliable temperature control system and monitor it closely.

  • Controlled Reagent Addition: Add the most reactive reagent slowly and at a controlled rate to prevent temperature spikes that could favor side reactions.[4]

  • Optimize Reaction Time: Quench the reaction once the desired conversion is reached to prevent the formation of degradation products from prolonged exposure to heat.

Data Presentation: Key Parameters for Exotherm Management

A thorough understanding of the thermal properties of the reaction is critical for safe scale-up. The following table summarizes key parameters that should be determined through laboratory studies before attempting a large-scale synthesis.

ParameterDescriptionTypical Value/Range (Example)Method of Determination
Heat of Reaction (ΔHrxn) The total amount of heat released during the reaction.-100 to -200 kJ/molReaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC)
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system.[1]50 - 150 °CCalculated from ΔHrxn and the heat capacity of the reaction mixture.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor could reach in the event of a cooling failure.[1]Varies depending on process conditionsReaction Calorimetry (RC1)
Onset Temperature of Decomposition (T_onset) The temperature at which the product or reactants begin to decompose exothermically.> 200 °CDifferential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC)
Heat Transfer Coefficient (U) A measure of the efficiency of heat removal from the reactor.Varies with reactor design and scaleDetermined through pilot plant runs or calculations based on reactor geometry and fluid properties.

Experimental Protocols

Key Experiment: Laboratory-Scale Hantzsch Thiazole Synthesis with Temperature Monitoring

This protocol describes the synthesis of 2-amino-4-phenylthiazole and includes steps for monitoring the reaction exotherm.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

  • Heating mantle with a temperature controller

  • Ice bath for emergency cooling

Procedure:

  • Combine 2-bromoacetophenone and thiourea in the round-bottom flask.

  • Add methanol and the magnetic stir bar.

  • Insert the temperature probe to monitor the internal reaction temperature.

  • Begin stirring and slowly heat the mixture to a gentle reflux (approximately 65-70°C).

  • Crucially, monitor the temperature closely during the initial heating phase. A noticeable exotherm should be observed. Record the maximum temperature reached.

  • Maintain the reaction at a gentle reflux for 30-60 minutes, ensuring the temperature remains stable.

  • If the temperature begins to rise uncontrollably, immediately remove the heating mantle and immerse the flask in an ice bath.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Slowly add the 5% sodium carbonate solution to neutralize the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product and determine the yield.

Mandatory Visualizations

Experimental_Workflow prep Reactant Preparation (α-haloketone, thioamide) charge Charge Reactor prep->charge cool Establish Initial Cooling charge->cool addition Controlled Addition of Reactant cool->addition monitor Monitor Temperature and Exotherm addition->monitor monitor->cool Temperature rising control Maintain Reaction Temperature monitor->control Temperature within limits quench Reaction Quench control->quench workup Work-up and Isolation quench->workup analysis Product Analysis workup->analysis Troubleshooting_Logic decision decision action action start Temperature Deviation Observed is_rising Is Temperature Rising Rapidly? start->is_rising is_stable Is Temperature Stable but Low? is_rising->is_stable No stop_addition Stop Reagent Addition is_rising->stop_addition Yes check_cooling Check Cooling System is_stable->check_cooling Yes max_cooling Maximize Cooling stop_addition->max_cooling prepare_quench Prepare for Emergency Quench max_cooling->prepare_quench check_reagents Verify Reagent Purity and Ratios check_cooling->check_reagents check_mixing Ensure Adequate Mixing check_reagents->check_mixing

References

Validation & Comparative

A Comparative Analysis of 2-Acetamido-5-bromothiazole and 2-amino-5-bromothiazole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-aminothiazole scaffolds are pivotal building blocks for the synthesis of a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The strategic functionalization of the 2-aminothiazole core is crucial for modulating the pharmacological properties of the resulting compounds. This guide provides a comprehensive comparative analysis of two key intermediates: 2-amino-5-bromothiazole and its N-acetylated counterpart, 2-acetamido-5-bromothiazole. We will delve into their synthesis, reactivity, and practical applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Key Physicochemical and Synthetic Parameters

To facilitate a direct comparison, the following table summarizes the key properties of 2-amino-5-bromothiazole and this compound.

Property2-Amino-5-bromothiazoleThis compound
Molecular Formula C₃H₃BrN₂SC₅H₅BrN₂OS
Molecular Weight 179.04 g/mol [4]221.08 g/mol [5]
Melting Point 165 °C (decomposes)[6]229-231 °C
Appearance Light yellow to light brown powder[7]White to light yellow crystalline powder
Solubility Soluble in methanol.[7] Generally more soluble in polar solvents.Sparingly soluble in water.[8] Likely more soluble in aprotic organic solvents.
pKa (predicted) Not readily available9.03 ± 0.50
Typical Synthesis Yield ~75-95%~80%

The Strategic Role of the Acetyl Protecting Group

The primary distinction between the two molecules lies in the presence of an acetyl group on the 2-amino functionality of this compound. This seemingly minor modification has significant implications for the reactivity and handling of the compound in a synthetic workflow.

G Role of the Acetyl Group in Modulating Reactivity cluster_0 2-Amino-5-bromothiazole cluster_1 This compound Amino Free Amino Group (-NH2) Increased Nucleophilicity Increased Nucleophilicity Amino->Increased Nucleophilicity Potential for Coordination with Metal Catalysts Potential for Coordination with Metal Catalysts Amino->Potential for Coordination with Metal Catalysts Acetamido Acetylated Amino Group (-NHAc) Decreased Nucleophilicity Decreased Nucleophilicity Acetamido->Decreased Nucleophilicity Steric Hindrance Steric Hindrance Acetamido->Steric Hindrance Facilitates Purification Facilitates Purification Acetamido->Facilitates Purification Susceptible to N-acylation, N-alkylation, and diazotization Susceptible to N-acylation, N-alkylation, and diazotization Increased Nucleophilicity->Susceptible to N-acylation, N-alkylation, and diazotization Can inhibit or alter catalytic activity Can inhibit or alter catalytic activity Potential for Coordination with Metal Catalysts->Can inhibit or alter catalytic activity Prevents unwanted side reactions at the amino group Prevents unwanted side reactions at the amino group Decreased Nucleophilicity->Prevents unwanted side reactions at the amino group Can influence regioselectivity in subsequent reactions Can influence regioselectivity in subsequent reactions Steric Hindrance->Can influence regioselectivity in subsequent reactions Often crystalline and less polar Often crystalline and less polar Facilitates Purification->Often crystalline and less polar

Figure 1. A diagram illustrating the influence of the 2-amino and 2-acetamido groups on the reactivity of the thiazole ring.

Comparative Reactivity in Key Synthetic Transformations

The choice between 2-amino-5-bromothiazole and its acetylated form is often dictated by the desired synthetic outcome and the reaction conditions.

Electrophilic Aromatic Substitution: The free amino group in 2-amino-5-bromothiazole is a strong activating group, directing electrophiles to the C4 position. However, its high reactivity can lead to over-reaction or undesired side reactions. The acetyl group in this compound moderates this activating effect, allowing for more controlled electrophilic substitutions.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the free amino group of 2-amino-5-bromothiazole can coordinate with the metal catalyst, potentially inhibiting the reaction.[9] While successful couplings have been reported, the use of the acetylated form can circumvent this issue, often leading to cleaner reactions and higher yields. For instance, in a Suzuki coupling, the acetylated compound would be expected to provide a more consistent and higher yield due to the reduced interference with the palladium catalyst.

N-Functionalization: For reactions involving the modification of the 2-amino group, 2-amino-5-bromothiazole is the clear starting material. Subsequent protection with an acetyl group can then be performed if necessary for further transformations on the thiazole ring.

Experimental Protocols

Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole

Objective: To synthesize 2-amino-5-bromothiazole via electrophilic bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.[10]

  • Slowly add bromine (408 µL, 8 mmol) dropwise to the solution while maintaining the temperature at 0 °C.[10]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[10]

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate solution.[10]

  • Extract the product with ethyl acetate (3 x 20 mL).[10]

  • Wash the combined organic layers with saturated saline solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (yield: 520 mg, 75%).[10]

Synthesis of this compound from 2-Amino-5-bromothiazole

Objective: To protect the amino group of 2-amino-5-bromothiazole by acetylation.

Materials:

  • 2-Amino-5-bromothiazole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Ethyl acetate

  • Dilute aqueous hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ether

Procedure:

  • To a stirred solution of 2-amino-5-bromothiazole (22.3 g, 85.9 mmol) in a mixture of dichloromethane (100 mL) and pyridine (60 mL), slowly add acetic anhydride (11 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2.5 hours, and then continue stirring for an additional 4 hours to ensure complete reaction.

  • Remove most of the solvent by distillation under reduced pressure.

  • Wash the residue sequentially with ethyl acetate and dilute aqueous hydrochloric acid.

  • Wash the organic phase with water until neutral and dry over anhydrous magnesium sulfate.

  • Concentrate the dried organic solution to obtain the crude product.

  • Grind the crude product with ether, filter, wash with ether, and dry to obtain this compound as a solid (yield: 15.1 g, 80%).

Hydrolysis of this compound to 2-Amino-5-bromothiazole

Objective: To deprotect the acetylated amino group to regenerate the free amine.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reflux a suspension of this compound in concentrated hydrochloric acid until a clear solution is obtained.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromothiazole.

Synthetic Workflow and Decision Making

The choice between these two reagents is a critical decision in the planning of a synthetic route. The following diagram illustrates a typical decision-making workflow.

G Synthetic Decision Workflow Start Desired Final Product Decision1 Is the 2-amino group to be functionalized? Start->Decision1 UseAmino Start with 2-Amino-5-bromothiazole Decision1->UseAmino Yes Decision2 Are subsequent reactions sensitive to the free amino group? Decision1->Decision2 No Reaction Perform Ring Functionalization (e.g., Suzuki Coupling) UseAmino->Reaction Protect Acetylate to this compound Decision2->Protect Yes UseAcetamido Start with this compound Decision2->UseAcetamido No Protect->Reaction UseAcetamido->Reaction Decision3 Is the free amino group required in the final product? Reaction->Decision3 Deprotect Hydrolyze the acetamido group Decision3->Deprotect Yes End Final Product Decision3->End No Deprotect->End

Figure 2. A flowchart to guide the selection between 2-amino-5-bromothiazole and this compound in a synthetic plan.

Conclusion

Both 2-amino-5-bromothiazole and this compound are valuable and versatile intermediates in the synthesis of complex heterocyclic compounds. The choice between them is a strategic one, hinging on the specific requirements of the synthetic route. 2-Amino-5-bromothiazole offers a reactive amino group ready for functionalization, while this compound provides a protected and more stable platform for modifications on the thiazole ring, particularly in metal-catalyzed cross-coupling reactions. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and functional materials.

References

The Strategic Advantage of 2-Acetamido-5-bromothiazole in Pharmaceutical Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive validation of 2-Acetamido-5-bromothiazole as a superior pharmaceutical intermediate, offering an objective comparison with its primary alternative, 2-amino-5-bromothiazole, supported by experimental data and detailed protocols.

This compound, a derivative of the versatile thiazole scaffold, has emerged as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of targeted cancer therapies such as BRAFV600E inhibitors.[1][2] Its growing prominence can be attributed to the strategic advantages conferred by the acetamido group, which modulates the reactivity and handling properties of the molecule compared to its non-acetylated counterpart. This guide will delve into a comparative analysis of these two key intermediates, providing the necessary data for informed decision-making in complex synthetic campaigns.

Comparative Performance: this compound vs. 2-Amino-5-bromothiazole

The primary advantage of utilizing this compound lies in the protective nature of the acetamido group. This functional group moderates the nucleophilicity of the 2-amino group, preventing unwanted side reactions during subsequent synthetic transformations, such as cross-coupling reactions. This enhanced stability and predictable reactivity often translate to higher yields, improved purity of the final product, and simplified purification processes.

While direct, head-to-head comparative studies with extensive quantitative data are not always readily available in published literature, a comparative analysis can be inferred from typical reaction yields and conditions reported for similar transformations. The following table summarizes expected performance based on the general principles of organic synthesis and data from related compounds.

ParameterThis compound2-Amino-5-bromothiazoleAnalysis
Typical Yield in Suzuki Coupling Generally higher and more consistent yields reported for acylated aminothiazoles in cross-coupling reactions.Yields can be variable and potentially lower due to the free amino group interfering with the catalyst or undergoing side reactions.[3]The acetamido group acts as a protecting group, leading to cleaner reactions and higher product yields.
Reaction Specificity The acetamido group directs reactivity towards the 5-bromo position, minimizing side reactions at the amino group.The unprotected amino group can compete in reactions, leading to a mixture of products and complicating purification.[3]This compound offers superior regioselectivity.
Stability and Handling More stable and less prone to degradation under various reaction conditions.The free amine can be more sensitive to oxidation and other degradation pathways.[4]The acetylated form offers better stability for multi-step syntheses.
Purification Cleaner reaction profiles often lead to simpler purification procedures (e.g., crystallization or column chromatography).The presence of byproducts often necessitates more complex and time-consuming purification methods.Use of the acetylated intermediate can lead to more efficient workflows.

Experimental Protocols

To provide a practical framework for the application of this compound, detailed experimental protocols for its synthesis and a key subsequent transformation are provided below.

Synthesis of this compound

This two-step procedure starts from the readily available 2-aminothiazole.

Step 1: Bromination of 2-Aminothiazole to 2-Amino-5-bromothiazole

  • Materials: 2-Aminothiazole, Acetic Acid, Bromine, Saturated Sodium Bicarbonate solution, Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0°C.

    • Slowly add bromine (2 equivalents) dropwise to the solution while maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole. A typical yield for this reaction is around 75%.[5]

Step 2: Acetylation of 2-Amino-5-bromothiazole

  • Materials: 2-Amino-5-bromothiazole, Acetic Anhydride, Pyridine (or another suitable base), Dichloromethane (or another suitable solvent).

  • Procedure:

    • Dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent such as dichloromethane.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can often be used without further purification or can be recrystallized to high purity. High yields are typically achieved in this step.[6]

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of many bioactive molecules.

  • Materials: this compound, Arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture).

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-acetamidothiazole.

Visualizing the Synthetic Pathway and Workflow

To further clarify the synthetic logic and experimental process, the following diagrams have been generated.

Synthesis_Pathway A 2-Aminothiazole B 2-Amino-5-bromothiazole A->B Bromination (Br2, Acetic Acid) C This compound B->C Acetylation (Acetic Anhydride, Pyridine) D 5-Aryl-2-acetamidothiazole C->D Suzuki Coupling (Arylboronic Acid, Pd catalyst)

Caption: Synthetic pathway from 2-aminothiazole to a 5-aryl-2-acetamidothiazole.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki Coupling Bromination Step 1: Bromination 1. Dissolve 2-aminothiazole in acetic acid 2. Add bromine dropwise at 0°C 3. Stir at room temperature 4. Neutralize and extract 5. Purify to get 2-amino-5-bromothiazole Acetylation Step 2: Acetylation 1. Dissolve 2-amino-5-bromothiazole 2. Add base and acetic anhydride 3. Stir at room temperature 4. Work-up and isolate product Bromination->Acetylation Reaction_Setup Reaction Setup 1. Combine reactants, catalyst, and base 2. Purge with inert gas 3. Add degassed solvent Reaction Reaction 1. Heat to 80-100°C 2. Stir and monitor progress Reaction_Setup->Reaction Workup Work-up and Purification 1. Cool and dilute 2. Aqueous wash 3. Dry and concentrate 4. Purify by chromatography Reaction->Workup

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structure confirmation of 2-Acetamido-5-bromothiazole, a compound of interest in pharmaceutical and chemical research.[1] The guide outlines the expected and observed spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compares it with two key structural analogs: 2-aminothiazole and 2-acetamidothiazole. This comparative approach facilitates a deeper understanding of the contributions of different functional groups to the spectral features, aiding in the unambiguous structural elucidation of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs.

Table 1: ¹H NMR Data (ppm)

CompoundH-4-NH (amide/amine)-CH₃ (acetyl)Solvent
This compound (Expected) ~7.5-7.8 (s)~10.0-12.0 (br s)~2.2 (s)DMSO-d₆
2-Aminothiazole6.53 (d)6.86 (s)-DMSO-d₆
2-Acetamidothiazole7.18 (d)12.1 (s)2.15 (s)DMSO-d₆

Table 2: ¹³C NMR Data (ppm)

CompoundC-2C-4C-5C=O (acetyl)-CH₃ (acetyl)Solvent
This compound (Expected) ~158-162~140-145~110-115~168-170~23-25DMSO-d₆
2-Aminothiazole169.2138.8107.8--DMSO-d₆
2-Acetamidothiazole158.1138.2113.8168.222.8DMSO-d₆

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=N StretchC-Br Stretch
This compound (Expected) ~3200-3400~1670-1690~1550-1600~500-600
2-Aminothiazole3424, 3320, 3132-1525-
2-Acetamidothiazole316016751540-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
This compound C₅H₅BrN₂OS221.08222180/182 ([M-C₂H₂O]⁺), 140 ([M-Br]⁺), 43 ([C₂H₃O]⁺)
2-AminothiazoleC₃H₄N₂S100.1410173, 58, 45
2-AcetamidothiazoleC₅H₆N₂OS142.18143101 ([M-C₂H₂O]⁺), 43 ([C₂H₃O]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay should be used to ensure the detection of all carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G Workflow for Spectroscopic Structure Confirmation of this compound cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation and Structure Confirmation Compound Synthesis\nand Purification Compound Synthesis and Purification Mass Spec Mass Spec Compound Synthesis\nand Purification->Mass Spec IR Spec IR Spec Compound Synthesis\nand Purification->IR Spec NMR Spec NMR Spec Compound Synthesis\nand Purification->NMR Spec Molecular Formula\n(from HRMS) Molecular Formula (from HRMS) Mass Spec->Molecular Formula\n(from HRMS) Functional Groups\n(from IR) Functional Groups (from IR) IR Spec->Functional Groups\n(from IR) Proton & Carbon Skeleton\n(from 1H & 13C NMR) Proton & Carbon Skeleton (from 1H & 13C NMR) NMR Spec->Proton & Carbon Skeleton\n(from 1H & 13C NMR) Structure Confirmation Structure Confirmation Molecular Formula\n(from HRMS)->Structure Confirmation Functional Groups\n(from IR)->Structure Confirmation Proton & Carbon Skeleton\n(from 1H & 13C NMR)->Structure Confirmation

Caption: Logical workflow for spectroscopic analysis.

By following this structured approach and comparing the acquired data with the reference data provided, researchers can confidently confirm the chemical structure of this compound.

References

A Comparative Guide to the Reactivity of 2-Acetamido-5-bromothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-acetamido-5-bromothiazole with other common brominated heterocycles in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. The objective is to offer a data-driven resource to aid in reaction design, catalyst selection, and optimization for the synthesis of complex molecules in pharmaceutical and materials science research.

Executive Summary

This compound is a versatile building block in organic synthesis. Its reactivity in cross-coupling reactions is influenced by the electron-donating nature of the acetamido group and the inherent electronic properties of the thiazole ring. This guide presents a comparative analysis of its performance alongside other widely used brominated heterocycles such as bromopyridines and bromothiophenes. The data indicates that while this compound is a viable substrate for various cross-coupling reactions, its reactivity can be nuanced, often requiring careful optimization of catalytic systems to achieve high yields. Generally, its reactivity is comparable to or slightly less than that of simple bromothiophenes, and often surpasses that of more electron-deficient bromopyridines under similar conditions.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions involving this compound and other representative brominated heterocycles. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the presented data aims to provide a general trend of reactivity.

Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Arylboronic Acids
EntryBrominated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
1This compound4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 / 1285
22-Acetyl-5-bromothiophenePhenylboronic acidBenzothiazole-based Pd(II)-precatalyst (0.25 mol%)KOHWater100 / 0.3 (MW)98[1]
32-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂OReflux / 1292
43-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃DME/H₂O80 / 1295
52-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O95 / 1875-85[2]
Table 2: Mizoroki-Heck Reaction of Brominated Heterocycles with Alkenes
EntryBrominated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-Acetamido-5-bromopyridineEthylenePd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (3.3 mol%) / BINAP (0.25 mol%)Et₃NAcetonitrile90 / -71.6
22-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8 mol%)AcONaEthanol140 / 0.5 (MW)50[3]
3p-BromoacetophenoneStyrenePd(II)-complex (1 mol%)Et₃NDMF130 / 1.596
Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles with Amines
EntryBrominated HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineDimethylamine (2.0 M in THF)Pd(OAc)₂ (2 mol%) / dppp (4 mol%)NaOtBuToluene80-100 / --[4]
24-BromothiazolePiperidineGPhos-supported catalyst P1 (0.75 mol%)NaOTMSTHF50 / 3High (not specified)[5]
3Aryl bromide (generic)Secondary aminePd₂(dba)₃ (5 mol%) / XPhos (7 mol%)t-BuONaToluene150 / 0.17 (MW)Moderate to excellent[6]
42-BromopyridinesVolatile amines----Good (not specified)[7]

Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the searched literature. The provided examples illustrate typical conditions for related substrates.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Suzuki-Miyaura Coupling of this compound (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Reaction of 2-Acetamido-5-bromopyridine with Ethylene

Materials:

  • 2-Acetamido-5-bromopyridine (1.0 equiv)

  • Ethylene gas

  • Pd(OAc)₂ (1 mol%)

  • Tri(o-tolyl)phosphine (3.3 mol%)

  • BINAP (0.25 mol%)

  • Triethylamine (1.8 equiv)

  • Acetonitrile

Procedure:

  • In a pressure vessel, combine 2-acetamido-5-bromopyridine, Pd(OAc)₂, tri(o-tolyl)phosphine, BINAP, and acetonitrile.

  • Add triethylamine to the mixture.

  • Pressurize the vessel with ethylene gas.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reaction vessel, vent the ethylene gas, and work up the reaction mixture as appropriate.

Buchwald-Hartwig Amination of a Brominated Heterocycle (General Procedure)

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add the brominated heterocycle, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: Heterocycle, Coupling Partner, Base add_catalyst Add Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent inert Establish Inert Atmosphere add_solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship for Optimizing a Cross-Coupling Reaction

Optimization_Logic start Low Yield or No Reaction catalyst Vary Catalyst/Ligand start->catalyst base Change Base start->base solvent Modify Solvent System start->solvent temp_time Adjust Temperature/Time start->temp_time success High Yield catalyst->success Improved base->success Improved solvent->success Improved temp_time->success Improved

Caption: A decision-making diagram for optimizing cross-coupling reaction conditions.

References

A Comparative Analysis of the Biological Activities of 2-Acetamido- and 2-Amino-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-acetamido-thiazole and 2-amino-thiazole derivatives, supported by experimental data. The thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with both 2-amino and 2-acetamido substitutions playing crucial roles in the development of therapeutic agents.

The 2-aminothiazole moiety is a fundamental building block in a variety of clinically significant drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The primary amino group at the 2-position offers a key site for structural modification, with N-acetylation to the 2-acetamido group being a common strategy to modulate the compound's physicochemical properties and biological activity. This guide delves into the comparative biological activities of these two classes of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Performance Comparison: Anticancer and Antimicrobial Activities

The substitution at the 2-position of the thiazole ring—either a primary amine (-NH₂) or an acetamido group (-NHCOCH₃)—can significantly influence the biological activity of the resulting compound. While the 2-amino group can participate in hydrogen bonding and act as a basic center, the 2-acetamido group has a different electronic and steric profile, which can affect receptor binding and cell permeability.

Anticancer Activity

Studies have shown that both 2-amino and 2-acetamido-thiazole derivatives possess notable anticancer properties. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cancer cells and provides an IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A comparative study on a series of 2-substituted thiazoles revealed that the nature of the acyl group on the 2-amino function influences antitumor activity. For instance, it was observed that introducing a 3-propanamido group to the 2-aminothiazole core resulted in improved activity compared to the 2-acetamido moiety, suggesting that the size and nature of the acyl chain are critical for optimizing anticancer efficacy.[2]

Below is a summary of the in vitro anticancer activity of selected 2-acetamido-thiazole derivatives against various cancer cell lines. A direct side-by-side comparison with their 2-amino counterparts is often not available in a single study, but the data indicates the potential of the 2-acetamido scaffold.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 K562 (Leukemia)16.3[2]
2 H1299 (Lung Cancer)4.89[2]
3 SHG-44 (Glioma)4.03[2]
4 PC12 (Pheochromocytoma)0.309 (mM)[2]
5 HepG2 (Liver Cancer)0.51 (mM)[2]

Note: The data presented is for different 2-acetamido-thiazole derivatives from various studies and should not be interpreted as a direct structure-activity relationship without considering the full structure of each compound.

Antimicrobial Activity

Both 2-amino and 2-acetamido-thiazoles have been investigated for their efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The conversion of the 2-amino group to a 2-acetamido group can alter the antimicrobial spectrum and potency. For instance, a study on N-acetylated 2-aminobenzothiazoles demonstrated moderate to good inhibitory activity against several fungal strains.

Below is a summary of the antimicrobial activity of selected 2-acetamido-thiazole derivatives.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
6 Penicillium notatum18-
6 Candida albicans28-
6 Aspergillus flavus20-
6 Aspergillus niger16-
7 S. aureus-4-16[3]
8 S. epidermidis-4-16[3]

Note: The zone of inhibition data is for a 2-acetamidobenzothiazole derivative at a concentration of 300 µ g/disc . The MIC values are for thiazolyl-thiourea derivatives, which are related to 2-aminothiazoles.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microplates

  • Test compounds (2-acetamido/2-amino-thiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Signaling Pathways

2-Aminothiazole derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Many 2-aminothiazole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Pathway Thiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Thiazole->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Cell Cycle Arrest

Certain 2-aminothiazole derivatives have been shown to arrest the cell cycle at specific checkpoints, such as G1 or G2/M, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 G1_S_Checkpoint G1/S Checkpoint (CDK4/6, CDK2) G1->G1_S_Checkpoint S S G2 G2 S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1) G2->G2_M_Checkpoint M M M->G1 Thiazole 2-Aminothiazole Derivative Thiazole->G1_S_Checkpoint Arrest Thiazole->G2_M_Checkpoint Arrest G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: Cell cycle arrest at G1/S and G2/M checkpoints by 2-aminothiazole derivatives.

Conclusion

Both 2-amino- and 2-acetamido-thiazole derivatives represent valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. The choice between a 2-amino and a 2-acetamido substitution is a critical aspect of the drug design process, as it can significantly impact the potency, selectivity, and pharmacokinetic properties of the final compound. While the 2-amino group offers a site for hydrogen bonding and potential salt formation, the 2-acetamido group can alter the molecule's polarity and steric bulk, leading to different interactions with biological targets. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation thiazole-based therapeutics.

References

head-to-head comparison of different synthetic routes to 2,5-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2,5-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is critical for efficiency, scalability, and substrate scope. This guide provides a head-to-head comparison of prominent synthetic strategies, offering quantitative data and detailed experimental protocols to inform this decision-making process.

Comparative Analysis of Key Synthetic Routes

The following table summarizes the performance of several key synthetic routes to 2,5-disubstituted thiazoles, highlighting their advantages and limitations.

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis Thioamide, α-HaloketoneBase (e.g., NaHCO₃), Ethanol, Reflux2 - 24 h60-85%Well-established, readily available starting materials.Limited availability of α-haloaldehydes for 5-unsubstituted thiazoles; can require harsh conditions.[1]
One-Pot, Metal-Free Synthesis N-Substituted α-Amino AcidSOCl₂, DBU, DCM, Room Temperature1 - 2 h85-95%Mild conditions, high yields, broad substrate scope, metal-free, scalable.[2][3]Requires N-substituted amino acids.
Cu/Rh-Catalyzed Synthesis Terminal Alkyne, Sulfonyl Azide, Thionoester1. CuI, Et₃N; 2. Rh₂(OAc)₄, DBU, DCE, 60 °C12 - 24 h70-90%High efficiency and selectivity for a range of substituents.[4][5]Requires two different metal catalysts, multi-step process.[6]
Pd-Catalyzed C-H Arylation 2-Arylthiazole, Aryl HalidePd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 140 °C24 - 70 h65-90%Direct functionalization of a pre-existing thiazole ring.[7]High temperatures, requires a pre-functionalized thiazole, limited to aryl substitutions.
Microwave-Assisted Hantzsch Thioamide, α-HaloketoneAcetic Acid, Ethanol, Microwave Irradiation (210 W)4 - 6 min80-95%Dramatically reduced reaction times, often improved yields.[8]Requires specialized microwave equipment.

Experimental Protocols

Hantzsch Thiazole Synthesis (Representative Protocol)

The Hantzsch synthesis remains a fundamental method for thiazole formation. This protocol describes the synthesis of 2-phenyl-5-methylthiazole.

Procedure: A mixture of thiobenzamide (1.37 g, 10 mmol) and 1-chloroacetone (0.93 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired 2-phenyl-5-methylthiazole.

One-Pot, Metal-Free Synthesis from N-Substituted α-Amino Acids

This modern approach offers a mild and efficient route to 2,5-disubstituted thiazoles.[2][3][9]

Procedure: To a solution of N-benzyl-L-phenylalanine (255 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, thionyl chloride (0.11 mL, 1.5 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.45 mL, 3.0 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 1.5 hours. The reaction is then quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,5-diphenylthiazole.[2]

Sequential Copper/Rhodium-Catalyzed Synthesis

This multi-catalyst system provides access to a wide range of 2,5-disubstituted thiazoles from terminal alkynes.[4][5]

Procedure: Step 1: Synthesis of 1-sulfonyl-1,2,3-triazole. To a solution of phenylacetylene (1.0 mmol) and tosyl azide (1.1 mmol) in a 1:1 mixture of water and t-butanol (10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The mixture is stirred at room temperature for 12 hours. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 2: Rhodium-catalyzed reaction with thionoester. The crude 1-sulfonyl-1,2,3-triazole (0.5 mmol), O-ethyl thiobenzoate (0.6 mmol), and Rh₂(OAc)₄ (0.01 mmol) are dissolved in 1,2-dichloroethane (5 mL). DBU (0.6 mmol) is added, and the mixture is stirred at 60 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the 2,5-disubstituted thiazole.

Palladium-Catalyzed Tandem C-H Arylation

This method is particularly useful for the synthesis of 2,5-diarylthiazoles through direct C-H functionalization.[7]

Procedure: A mixture of 2-(4-methoxyphenyl)thiazole (0.5 mmol), 4-iodotoluene (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and cesium carbonate (1.0 mmol) in N,N-dimethylacetamide (DMA) (5 mL) is heated at 140 °C in a sealed tube for 48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-(4-methoxyphenyl)-5-(p-tolyl)thiazole.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation can significantly accelerate the classical Hantzsch reaction.[8]

Procedure: A mixture of thiocarbohydrazide (1 mmol), an appropriate aromatic aldehyde (2 mmol), and a substituted phenacyl bromide (1 mmol) in ethanol (5 mL) containing a catalytic amount of acetic acid (20 mol%) is placed in a 10 mL pressurized microwave vial. The mixture is subjected to microwave irradiation at 210 W and a temperature of 70 °C for 4-6 minutes. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from an appropriate solvent.

Synthetic Pathways Overview

The following diagram illustrates the logical relationships between the different synthetic strategies for accessing the 2,5-disubstituted thiazole core.

Synthetic_Routes SM1 Thioamide + α-Haloketone Hantzsch Hantzsch Synthesis SM1->Hantzsch Microwave Microwave-Assisted Hantzsch SM1->Microwave SM2 N-Substituted α-Amino Acid MetalFree One-Pot, Metal-Free SM2->MetalFree SM3 Terminal Alkyne + Sulfonyl Azide + Thionoester CuRh Cu/Rh Catalysis SM3->CuRh SM4 2-Arylthiazole + Aryl Halide Pd Pd-Catalyzed C-H Arylation SM4->Pd Product 2,5-Disubstituted Thiazole Hantzsch->Product MetalFree->Product CuRh->Product Pd->Product Microwave->Product

Caption: Synthetic pathways to 2,5-disubstituted thiazoles.

Conclusion

The synthesis of 2,5-disubstituted thiazoles has evolved from classical methods like the Hantzsch synthesis to more sophisticated and efficient modern techniques. While the Hantzsch reaction remains a viable option, particularly with microwave assistance, newer methods such as the one-pot, metal-free synthesis from N-substituted α-amino acids offer significant advantages in terms of mild reaction conditions, high yields, and operational simplicity. Metal-catalyzed approaches, including copper/rhodium and palladium-based systems, provide powerful tools for constructing diverse and complex thiazole derivatives, albeit with the added complexity of catalyst systems. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired process parameters such as scalability and environmental impact.

References

A Comparative Guide to Purity Assessment of 2-Acetamido-5-bromothiazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Acetamido-5-bromothiazole is a non-negotiable aspect of quality control. The choice of analytical technique is pivotal for ensuring the accuracy and reliability of these purity assessments. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols and representative data.

This compound is a heterocyclic compound whose unique structure is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, robust analytical methods are essential for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of a wide array of pharmaceutical compounds, including thiazole derivatives.[3] Its primary advantage lies in its ability to separate non-volatile and thermally sensitive compounds, making it broadly applicable. The method's high resolution and sensitivity are ideal for quantifying the main component and separating it from closely related structural impurities.[2][4]

Experimental Protocol: HPLC-UV

This protocol outlines a representative reversed-phase HPLC (RP-HPLC) method for assessing the purity of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis: Inject the diluent (as a blank), followed by replicate injections of the standard solution to ensure system suitability (RSD of peak area ≤ 2.0%). Inject the sample solution and record the chromatogram. Purity is typically calculated using the area normalization method.

Representative Data: HPLC Analysis

The following table summarizes hypothetical data obtained from an HPLC analysis, illustrating how purity and impurity levels are reported.

Peak IDRetention Time (min)Peak Area (%)Identification
14.50.15Unknown Impurity
212.899.75This compound
315.20.10Starting Material Impurity

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is best suited for compounds that are volatile and thermally stable. For this compound, its applicability depends on its ability to be vaporized without degradation. GC-MS not only quantifies purity but also provides structural information about impurities based on their mass fragmentation patterns.[6][7]

Experimental Protocol: GC-MS

This protocol describes a potential GC-MS method for the analysis of this compound. A key consideration is the compound's thermal stability, which must be confirmed prior to routine use.[8]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1).

    • Inlet Temperature: 270 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-450.

    • Solvent Delay: 4 min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

Representative Data: GC-MS Analysis

This table presents hypothetical results from a GC-MS analysis. The mass spectrum data is crucial for identifying unknown peaks.

Peak IDRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)Tentative Identification
18.20.20179, 137, 43Potential Debrominated Impurity
210.599.70221, 219, 179, 137, 43This compound
311.80.10299, 297, 257, 43Potential Dimerization Product

Visualizing the Analytical Workflow

To better understand the process, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting Prep Weighing & Dissolution HPLC_Inject Injection into HPLC Prep->HPLC_Inject GCMS_Inject Injection into GC Prep->GCMS_Inject HPLC_Sep C18 Column Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (265 nm) HPLC_Sep->HPLC_Detect Data_Proc Chromatogram Integration & Spectral Analysis HPLC_Detect->Data_Proc GCMS_Sep Capillary Column Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry (EI) GCMS_Sep->GCMS_Detect GCMS_Detect->Data_Proc Report Purity Calculation & Impurity Identification Data_Proc->Report

Caption: General experimental workflow for purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical requirements and the physicochemical properties of the analyte.

Comparison_Logic Compound This compound Properties Check_Vol Is the compound volatile & thermally stable? Compound->Check_Vol GCMS GC-MS is suitable (Provides structural info) Check_Vol->GCMS Yes HPLC HPLC is the preferred method (Handles non-volatile/labile compounds) Check_Vol->HPLC No / Unknown ID Primary Goal: Impurity Identification GCMS->ID Quant Primary Goal: Accurate Quantitation HPLC->Quant HPLC_Quant HPLC with UV detection is ideal Quant->HPLC_Quant GCMS_ID GC-MS provides definitive structural elucidation ID->GCMS_ID

Caption: Decision logic for selecting an analytical method.

FeatureHPLC-UVGC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Primary Output Quantitative data (purity as % area).Quantitative data and mass spectra for identification.
Impurity ID Requires isolation or coupling with MS (LC-MS) for definitive identification.Provides structural information from fragmentation patterns.
Resolution High resolving power for complex mixtures.Excellent resolving power, especially with capillary columns.
Sample Prep Simple dissolution in mobile phase.May require derivatization for non-volatile analytes.
Sensitivity High (ng to pg range).Very high (pg to fg range).

Conclusion

For the routine quality control and purity assessment of this compound, HPLC-UV is the more robust and universally applicable method . It does not depend on the compound's thermal stability and provides highly accurate and precise quantitative results.

GC-MS serves as a powerful complementary technique , particularly for the definitive identification of volatile impurities. Its strength lies in structural elucidation, which is invaluable during process development and for investigating out-of-specification results. A comprehensive analytical strategy would leverage HPLC for routine purity testing and employ GC-MS or LC-MS for impurity characterization and method validation.

References

Bioisosteric Replacement of the Acetamido Group in Thiazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a detailed comparison of bioisosteric replacements for the acetamido group in thiazole-based drugs, with a focus on the well-established kinase inhibitor, Dasatinib, as a case study. We present experimental data, detailed protocols, and visual representations of the underlying molecular interactions and signaling pathways to inform rational drug design.

The acetamido group is a common functional moiety in many pharmaceuticals, contributing to target binding, solubility, and metabolic stability. However, its susceptibility to hydrolysis and potential for off-target effects can necessitate its replacement. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological properties, offers a powerful strategy to overcome these limitations and optimize drug candidates. In the context of thiazole-containing drugs, this approach has been successfully employed to enhance potency, selectivity, and pharmacokinetic profiles.

Performance Comparison: Acetamido Group vs. Bioisosteric Replacements in Dasatinib Analogs

Dasatinib is a potent, orally available, multi-targeted inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key structural feature of Dasatinib is the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, which includes an essential acetamido linkage. Research has explored the replacement of this amide group with bioisosteres such as 1,3,4-oxadiazole and 1,2,3-triazole rings to modulate its anticancer activity.

A study by Bai et al. (2018) provides a direct comparison of the cytotoxic effects of Dasatinib and its analogs where the amide group is replaced by these heterocyclic rings. The in vitro activity of these compounds was evaluated against several human leukemia cell lines.

CompoundBioisosteric ReplacementK562 (IC₅₀, nM)HL60 (IC₅₀, nM)KG1a (IC₅₀, µM)
Dasatinib Acetamido (Amide) 0.0690.118.98
Compound 24a 1,3,4-Oxadiazole >1000>10000.05
Compound 15a 1,2,3-Triazole >1000>10000.14
Data sourced from Bai, G., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(6), 1047-1051.[1]

The results indicate that while the bioisosteric replacement of the acetamido group with either a 1,3,4-oxadiazole or a 1,2,3-triazole ring led to a significant decrease in potency against the K562 and HL60 cell lines, the analogs demonstrated remarkably enhanced activity against the leukemia progenitor cell line, KG1a.[1] Specifically, the 1,3,4-oxadiazole analog (24a ) was approximately 180-fold more potent than Dasatinib against KG1a cells, and the 1,2,3-triazole analog (15a ) was about 64-fold more potent.[1] This suggests that such bioisosteric modifications can alter the selectivity profile of the parent drug, a crucial aspect in targeted cancer therapy.

Signaling Pathways and Mechanism of Action

Dasatinib primarily functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are key drivers in certain leukemias.[2] The drug binds to the ATP-binding site of these kinases, blocking their catalytic activity and inhibiting downstream signaling pathways that control cell proliferation and survival.[2] The acetamido group in Dasatinib plays a crucial role in orienting the molecule within the kinase domain, forming key hydrogen bond interactions.

The following diagram illustrates the general signaling pathway inhibited by Dasatinib and the potential interaction of the thiazole-carboxamide core with the kinase active site.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_interaction Drug-Target Interaction RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Src Src Family Kinases RTK->Src Activation Bcr_Abl Bcr-Abl (Fusion Protein) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Bcr_Abl->Downstream Phosphorylation Src->Downstream Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition Dasatinib->Src Inhibition interaction_label Acetamido/Bioisostere group forms H-bonds with kinase hinge region Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Simplified signaling pathway inhibited by Dasatinib.

Experimental Protocols

Synthesis of Dasatinib and its Bioisosteric Analogs

The synthesis of Dasatinib and its 1,3,4-oxadiazole and 1,2,3-triazole analogs involves multi-step chemical reactions. Below is a generalized workflow based on the procedures described by Bai et al. (2018).

Synthesis_Workflow cluster_dasatinib Dasatinib Synthesis cluster_oxadiazole 1,3,4-Oxadiazole Analog Synthesis cluster_triazole 1,2,3-Triazole Analog Synthesis A 2-Aminothiazole-5-carboxylate B Amidation with 2-chloro-6-methylaniline A->B C Coupling with pyrimidine moiety B->C D Dasatinib C->D E Thiazole-5-carbohydrazide F Cyclization to 1,3,4-oxadiazole E->F G Coupling with pyrimidine moiety F->G H Oxadiazole Analog G->H I Thiazole-5-carboxylic acid J Conversion to azide I->J K Click Chemistry with alkyne J->K L Coupling with pyrimidine moiety K->L M Triazole Analog L->M

Figure 2. General synthetic workflow for Dasatinib and its analogs.

Detailed Protocol for the Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib)

A common synthetic route for Dasatinib involves the following key steps:

  • Synthesis of the thiazole core: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate. This can be synthesized by reacting 2-chloro-6-methylaniline with a suitable thiazole precursor.

  • Coupling with the pyrimidine moiety: The aminothiazole intermediate is then coupled with a substituted pyrimidine, typically 4,6-dichloro-2-methylpyrimidine.

  • Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

For a detailed, step-by-step procedure, refer to the synthetic methods described in publications by Lombardo et al. (2004) and Chen et al.[3]

In Vitro Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Human leukemia cell lines (e.g., K562, HL60, KG1a)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Dasatinib and analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against their specific kinase targets.

Materials:

  • Recombinant kinase (e.g., Bcr-Abl, Src)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer.

  • Incubate the mixture for a predefined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of the acetamido group in thiazole-based drugs like Dasatinib presents a viable strategy for modulating their pharmacological properties. While direct replacement with 1,3,4-oxadiazole or 1,2,3-triazole may lead to a decrease in potency against certain cell lines, it can also unlock novel selectivity profiles, as demonstrated by the enhanced activity against the KG1a leukemia progenitor cell line. This highlights the context-dependent nature of bioisosteric replacements and underscores the importance of comprehensive biological evaluation. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate such analogs, facilitating the development of next-generation thiazole-based therapeutics with improved efficacy and safety profiles.

References

A Researcher's Guide to Thiazole Synthesis: A Cost-Benefit Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison of Synthetic Routes to Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The selection of an appropriate synthetic strategy is paramount for efficiency, cost-effectiveness, and sustainability in drug discovery and development. This guide provides a detailed cost-benefit analysis of various starting materials and methodologies for thiazole synthesis, supported by experimental data and protocols.

At a Glance: Comparative Analysis of Thiazole Synthesis Routes

The choice of starting material directly influences the cost, efficiency, and environmental impact of thiazole synthesis. This table summarizes the key parameters for the most prevalent synthetic routes.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Estimated Cost of Starting Materials (per mole of thiazole)Key AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaEthanol, Reflux2 - 12 hours80 - 10070 - 95ModerateWell-established, versatile, high yieldsUse of lachrymatory α-haloketones, relatively long reaction times
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideMild/Aqueous Conditions1 - 5 hoursRoom Temperature50 - 80Low to ModerateMild conditions, access to 5-aminothiazolesLimited to 5-amino derivatives, handling of volatile and flammable CS₂
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Several hours~170ModerateAccess to 2,5-disubstituted thiazolesHigh temperatures, use of hazardous P₄S₁₀
Microwave-Assisted Hantzsch α-Haloketone, ThioureaSolvent-free or Green Solvents5 - 30 minutes80 - 150 (Microwave)85 - 98ModerateRapid, high yields, environmentally friendlyRequires specialized equipment
One-Pot Synthesis Ketone, Thiourea, Oxidizing Agent (e.g., I₂)DMSO or other high-boiling solvents8 - 12 hours100 - 12060 - 85Low to ModerateAvoids pre-synthesis of α-haloketones, operational simplicityCan have moderate yields, requires careful optimization

Note on Cost Estimation: The estimated cost is a relative measure based on the typical prices of the fundamental starting materials (e.g., thioacetamide, 2-bromoacetophenone, aminoacetonitrile, carbon disulfide, phosphorus pentasulfide). Prices for substituted derivatives can vary significantly.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This classic protocol involves the reaction of an α-haloketone with thiourea.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Equipment:

  • 20 mL scintillation vial with stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid product to air dry.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This method provides access to 5-aminothiazoles under mild conditions.[2][3]

Materials:

  • Aminoacetonitrile hydrochloride (10 mmol)

  • Carbon disulfide (12 mmol)

  • Pyridine (20 mL)

  • Water

Equipment:

  • Round-bottom flask with stir bar

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (10 mmol) in pyridine (20 mL) in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (12 mmol) to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 3-5 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole

This synthesis route leads to 2,5-disubstituted thiazoles.[4]

Materials:

  • N-(2-oxopropyl)acetamide (10 mmol)

  • Phosphorus pentasulfide (P₄S₁₀) (5 mmol)

  • Toluene (50 mL)

Equipment:

  • Round-bottom flask with reflux condenser and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide (5 mmol) in toluene (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.

Protocol 4: Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles

This modern approach offers a rapid and efficient alternative to traditional heating.[5]

Materials:

  • Aromatic ketone (5 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Thiourea (5 mmol)

  • Polyethylene glycol (PEG)-400 (10 mL)

  • Water (10 mL)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and NBS (5.5 mmol).

  • Add a mixture of PEG-400 and water (1:1, 20 mL total).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80-85°C for 28-32 minutes.

  • After completion, cool the reaction mixture and add ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

Visualization of Synthetic Pathways and Decision Logic

The selection of a synthetic route is a critical decision driven by factors such as desired substitution pattern, cost, and available equipment. The following diagrams, generated using Graphviz, illustrate the general workflows and a decision-making process.

Hantzsch_Synthesis alpha_haloketone α-Haloketone reaction Condensation/ Cyclization alpha_haloketone->reaction thioamide Thioamide / Thiourea thioamide->reaction thiazole Thiazole Derivative reaction->thiazole

Caption: General workflow of the Hantzsch thiazole synthesis.

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile reaction Cyclization alpha_aminonitrile->reaction cs2 Carbon Disulfide cs2->reaction aminothiazole 5-Aminothiazole reaction->aminothiazole

Caption: General workflow of the Cook-Heilbron thiazole synthesis.

Gabriel_Synthesis acylamino_ketone α-Acylamino Ketone reaction Thionation/ Cyclization acylamino_ketone->reaction p4s10 P₄S₁₀ p4s10->reaction thiazole 2,5-Disubstituted Thiazole reaction->thiazole

Caption: General workflow of the Gabriel thiazole synthesis.

Decision_Tree start Start: Thiazole Synthesis q1 Desired Substitution? start->q1 q2 Time/Yield Critical? q1->q2 General/Other cook_heilbron Cook-Heilbron Synthesis q1->cook_heilbron 5-Amino gabriel Gabriel Synthesis q1->gabriel 2,5-Disubstituted q3 Cost a Major Factor? q2->q3 No microwave Microwave-Assisted Hantzsch q2->microwave Yes hantzsch Hantzsch Synthesis q3->hantzsch No (Moderate) one_pot One-Pot Synthesis q3->one_pot Yes (Low-Moderate)

Caption: Decision logic for selecting a thiazole synthesis method.

Conclusion

The synthesis of thiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a robust and versatile option, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns. Modern advancements, particularly microwave-assisted and one-pot procedures, offer significant improvements in terms of reaction time, yield, and environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific goals of the researcher, balancing factors of cost, desired substitution, available equipment, and time constraints. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of thiazole derivatives.

References

Evaluating the In Vitro ADME Properties of 2-Acetamido-5-bromothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is a cornerstone of early-stage drug discovery. This guide provides a comparative framework for evaluating the in vitro ADME characteristics of a series of hypothetical 2-Acetamido-5-bromothiazole derivatives. Due to a lack of publicly available experimental data for this specific class of compounds, this document serves as a template, presenting representative data and detailed experimental protocols to guide future research.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an acetamido group at the 2-position and a bromine atom at the 5-position can significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives. A systematic evaluation of their in vitro ADME profile is therefore essential to identify candidates with favorable drug-like properties for further development.

This guide outlines the standard assays used to characterize key ADME parameters: aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding.

Comparative In Vitro ADME Data

The following tables present a hypothetical dataset for a series of this compound derivatives (Compounds 1-5) and a comparator compound. This data is for illustrative purposes to demonstrate how such information would be presented and interpreted.

Table 1: Solubility and Permeability of this compound Derivatives

CompoundAqueous Solubility (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Compound 1 758.5High
Compound 2 1506.2High
Compound 3 451.5Moderate
Compound 4 250.8Low
Compound 5 1809.1High
Comparator 1207.0High

Permeability Classification: High (>5 x 10⁻⁶ cm/s), Moderate (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)

Table 2: Metabolic Stability and Plasma Protein Binding of this compound Derivatives

CompoundMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (%)
Compound 1 4515.492.5
Compound 2 >60<11.585.1
Compound 3 2034.798.7
Compound 4 1257.899.5
Compound 5 5512.688.3
Comparator 3023.195.0

Microsomal stability classification is based on half-life and intrinsic clearance values. High plasma protein binding (>90%) can impact the free fraction of the drug available to exert its pharmacological effect.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Aqueous Thermodynamic Solubility Assay

Aqueous solubility is a critical factor influencing drug absorption. The shake-flask method is a common technique to determine thermodynamic solubility.

  • Method: An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4). The resulting suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached. After incubation, the samples are filtered or centrifuged to remove undissolved solids. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[1] It provides a measure of a compound's ability to diffuse across a lipid membrane.[2]

  • Method: The assay is performed using a 96-well filter plate where the filter is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[3] The test compound is added to the donor wells, and a buffer solution is placed in the acceptor wells.[4] The plate is incubated for a defined period (e.g., 5 hours) at room temperature.[2] Following incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[1]

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare lipid solution (e.g., 1% lecithin in dodecane) B Coat 96-well filter plate with lipid solution A->B F Assemble donor and acceptor plates B->F C Prepare test compound in donor buffer (pH 7.4) E Add test compound to donor wells C->E D Add buffer to acceptor plate D->F E->F G Incubate at RT (e.g., 5 hours) F->G H Measure compound concentration in donor and acceptor wells G->H I Quantify using LC-MS/MS H->I J Calculate Papp value (x10⁻⁶ cm/s) I->J

PAMPA Experimental Workflow

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5][6]

  • Method: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[7] The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[8] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[5] After protein precipitation and centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.[6] The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mixture: Test Compound (1 µM) Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C C->D E Take aliquots at time points (0, 5, 15, 30, 45, 60 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Determine % compound remaining H->I J Calculate t½ and CLint I->J

Microsomal Stability Assay Workflow

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is a widely used technique to determine the unbound fraction of a drug in plasma.[9][10]

  • Method: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[10] The test compound is added to plasma (e.g., human, rat, or mouse) and placed in one chamber of the device.[11] The other chamber is filled with PBS (pH 7.4).[12] The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[9][11] After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.[13] The percentage of plasma protein binding is then calculated based on the difference in concentrations between the two chambers.[10]

PPB_Workflow cluster_setup Assay Setup cluster_equilibrium Equilibrium cluster_analysis Analysis A Spike test compound into plasma B Add spiked plasma to one chamber of RED device A->B D Seal the RED device B->D C Add PBS (pH 7.4) to the other chamber C->B E Incubate at 37°C with shaking (e.g., 4 hours) D->E F Unbound drug diffuses across the membrane E->F G Sample plasma and buffer chambers F->G H Quantify compound concentration by LC-MS/MS G->H I Calculate % Protein Binding H->I

Plasma Protein Binding (RED) Workflow

Conclusion

The systematic in vitro evaluation of ADME properties is a critical step in the identification of promising drug candidates. While experimental data for this compound derivatives is not yet available in the public domain, the protocols and representative data presented in this guide provide a robust framework for conducting and interpreting such studies. By characterizing the solubility, permeability, metabolic stability, and plasma protein binding of novel derivatives, researchers can make informed decisions to prioritize compounds with the highest potential for successful in vivo performance.

References

Safety Operating Guide

Safe Disposal of 2-Acetamido-5-bromothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-Acetamido-5-bromothiazole, a compound that requires careful handling due to its potential hazards. The following procedures are based on established safety protocols and should be executed in strict accordance with institutional and local regulations.

Immediate Safety and Hazard Information

This compound is classified with several health and environmental hazards. Understanding these risks is paramount for safe handling and disposal.

Hazard Classification:

Hazard StatementClassificationDescription
H302Acute Toxicity (Oral), Category 4Harmful if swallowed.[1][2]
H312Acute Toxicity (Dermal), Category 4Harmful in contact with skin.[1][2]
H315Skin Corrosion/Irritation, Category 2Causes skin irritation.[1]
H319Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation.[1][2]
H332Acute Toxicity (Inhalation), Category 4Harmful if inhaled.[1][2]
H335Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves: Impervious chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid generating dust.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

Operational and Disposal Plan

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3]

Step-by-Step Disposal Protocol
  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, clearly labeled, and sealable container.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents as "this compound" and indicate the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is cool and dry.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office or the designated waste management authority to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, as detailed on the container label.

    • Follow their specific instructions for handing over the waste.

Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.

  • Control Contact: Wear the appropriate PPE as listed above.

  • Containment and Cleanup:

    • For minor spills, use dry cleanup procedures to avoid generating dust.[1]

    • Carefully sweep or vacuum the spilled material. If using a vacuum, ensure it is an explosion-proof model designed for chemical dust.[1]

    • Place the collected material into a labeled, sealable container for hazardous waste.[1]

  • Decontamination: Thoroughly decontaminate the spill area and any equipment used for cleanup.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_end Completion start Identify this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator start->ppe collect Collect in a Designated, Sealable Hazardous Waste Container ppe->collect label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date collect->label_container storage Store in a Secure, Well-Ventilated Area label_container->storage contact_ehs Contact Institutional EH&S or Waste Management Authority storage->contact_ehs follow_instructions Follow Pickup and Disposal Instructions contact_ehs->follow_instructions end_disposal Proper Disposal Complete follow_instructions->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Acetamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 2-Acetamido-5-bromothiazole. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.[4] Appropriate PPE must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[5]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[5] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[4]
Body Protection Laboratory CoatLong-sleeved, preferably flame-retardantProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 or higher respiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust.[6]
Foot Protection Closed-toe shoes-Protects feet from spills.[4]

2. Step-by-Step Handling and Operational Plan

This section outlines the procedural workflow for handling this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[7]

  • The recommended storage temperature is 2-8°C.[8]

2.2. Preparation and Handling

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in Table 1 before handling the compound.

  • Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., spatula, weigh paper) to avoid direct contact.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

2.3. Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[7] Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10] For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

3. Disposal Plan

  • Waste Collection : All waste containing this compound, including contaminated PPE and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.[4]

  • Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS department.

  • Container Disposal : Empty containers should be handled as hazardous waste and disposed of accordingly.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[4]

4. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Appropriate PPE A->B C Weighing and Transfer B->C D Experimental Procedure C->D E Decontaminate Work Area D->E H Spill or Exposure Occurs D->H F Segregate and Label Waste E->F G Dispose of Waste via EHS F->G I Follow Emergency Procedures H->I J Report Incident I->J

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-5-bromothiazole
Reactant of Route 2
Reactant of Route 2
2-Acetamido-5-bromothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.